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  • Product: 2,3-Dimethyl-2-cyclohexen-1-one
  • CAS: 1122-20-9

Core Science & Biosynthesis

Foundational

Starting materials for 2,3-Dimethyl-2-cyclohexen-1-one synthesis

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-2-cyclohexen-1-one Introduction 2,3-Dimethyl-2-cyclohexen-1-one (CAS No. 1122-20-9) is a substituted α,β-unsaturated cyclic ketone that serves as a valuable in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-2-cyclohexen-1-one

Introduction

2,3-Dimethyl-2-cyclohexen-1-one (CAS No. 1122-20-9) is a substituted α,β-unsaturated cyclic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and fragrances.[1] Its structure, featuring a tetrasubstituted double bond within a cyclohexenone framework, presents unique synthetic challenges, primarily centered around the regioselective introduction of the two methyl groups and the endocyclic double bond.

This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing 2,3-Dimethyl-2-cyclohexen-1-one. As a Senior Application Scientist, this document moves beyond simple procedural descriptions to elucidate the underlying chemical principles and mechanistic rationale that govern the selection of starting materials and reaction conditions. We will explore two powerful and convergent strategies—the Robinson Annulation and the sequential alkylation of cyclohexenone precursors—providing detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Analysis: Convergent Pathways to a Substituted Cyclohexenone

The effective synthesis of a target molecule like 2,3-Dimethyl-2-cyclohexen-1-one hinges on a retrosynthetic analysis that identifies readily available and cost-effective starting materials. The two most logical and industrially relevant approaches involve either building the cyclic system from acyclic precursors or modifying a pre-existing cyclohexanone/cyclohexenone core.

  • Ring-Forming Strategy (Annulation): This approach constructs the six-membered ring by combining two smaller fragments. The Robinson annulation is the preeminent reaction in this class, creating a cyclohexenone ring through a tandem Michael addition and intramolecular aldol condensation sequence.[2]

  • Modification Strategy (Alkylation): This approach begins with a simple cyclohexenone scaffold and sequentially introduces the required methyl substituents. This strategy relies on precise control of reactivity at the α- and β-positions of the enone system, often leveraging the unique properties of organometallic reagents.[3][4]

We will now examine each of these strategies in detail.

Synthetic Strategy I: The Robinson Annulation

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic synthesis for its power in forming six-membered rings.[2] The reaction is a two-step sequence: a base-catalyzed Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation of the resulting 1,5-diketone.[5][6][7]

Core Mechanism and Causality

The elegance of the Robinson annulation lies in its efficiency, forming three new carbon-carbon bonds (two sigma, one pi) in a one-pot or sequential process to yield the characteristic cyclohexenone structure.[6]

  • Step 1: Michael Addition: A ketone is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate (1,4) addition.[5]

  • Step 2: Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate, upon enolization, undergoes an intramolecular aldol reaction. The newly formed enolate attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the stable, conjugated α,β-unsaturated ketone.[7]

For the synthesis of 2,3-Dimethyl-2-cyclohexen-1-one, a logical disconnection points to the reaction between the enolate of 3-pentanone and methyl vinyl ketone (MVK) .

Experimental Protocol: Robinson Annulation of 3-Pentanone and MVK

This protocol outlines a representative procedure. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Pentanone

  • Methyl vinyl ketone (MVK), distilled before use[8]

  • Sodium ethoxide (or other suitable base, e.g., KOH)

  • Ethanol, anhydrous

  • Hydrochloric acid, aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base and Enolate Formation: A solution of sodium ethoxide in anhydrous ethanol is prepared in the flask. The flask is cooled in an ice bath. 3-Pentanone is added dropwise via the dropping funnel to the cooled base solution with stirring to generate the enolate.

  • Michael Addition: Freshly distilled methyl vinyl ketone is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation and Cyclization: The reaction mixture is gently heated to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: The reaction is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.[9] The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Isolation: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2,3-Dimethyl-2-cyclohexen-1-one.

Visualization: Robinson Annulation Workflow

Robinson_Annulation Start Starting Materials: 3-Pentanone + MVK Enolate Enolate Formation (Base, e.g., NaOEt) Start->Enolate Michael Michael Addition (1,4-Conjugate Addition) Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclic Cyclic Alkoxide Intermediate Aldol->Cyclic Dehydration Dehydration (-H₂O) Cyclic->Dehydration Product 2,3-Dimethyl-2- cyclohexen-1-one Dehydration->Product

Caption: Robinson Annulation workflow for 2,3-Dimethyl-2-cyclohexen-1-one.

Synthetic Strategy II: Sequential Alkylation of Cyclohexenone

This strategy offers a high degree of control by building the target molecule step-wise on a pre-existing ring. The key is to leverage the different electrophilic sites of an α,β-unsaturated ketone: the carbonyl carbon (C1) and the β-carbon (C3). The choice of nucleophile dictates the site of attack.

Core Mechanism and Causality
  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi), are highly reactive and charge-dense. They preferentially attack the "hard" electrophilic carbonyl carbon in a 1,2-addition .[3]

  • Organocuprates (Gilman Reagents): In contrast, lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are considered "soft" nucleophiles. They selectively attack the "soft" electrophilic β-carbon, resulting in a 1,4-conjugate addition .[3][10] This selectivity is paramount for this synthetic strategy. The mechanism of cuprate addition is complex but is thought to proceed via initial formation of a π-complex between the copper atom and the enone double bond, followed by reductive elimination from a Cu(III) intermediate.[11]

  • Tandem Alkylation: A powerful extension of this method involves the 1,4-addition of an organocuprate to form a specific lithium enolate intermediate. This enolate can then be "trapped" in situ by adding a second electrophile, such as an alkyl halide (e.g., methyl iodide), to achieve α-alkylation.[3][4] This tandem approach allows for the controlled, sequential introduction of two different groups at the β- and α-positions.

To synthesize 2,3-Dimethyl-2-cyclohexen-1-one, the most efficient route is the tandem 1,4-addition/α-alkylation of 2-cyclohexen-1-one .

Experimental Protocol: Tandem Cuprate Addition/Alkylation of 2-Cyclohexen-1-one

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • 2-Cyclohexen-1-one

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Gilman Reagent Preparation: A flame-dried, two-necked flask is equipped with a magnetic stirrer and maintained under a positive pressure of argon. Anhydrous diethyl ether and copper(I) iodide are added. The resulting slurry is cooled to 0 °C. Two equivalents of methyllithium solution are added dropwise. The mixture is stirred for approximately 30 minutes at 0 °C, during which the Gilman reagent, lithium dimethylcuprate (Me₂CuLi), forms as a clear, colorless or slightly yellow solution.[3]

  • Conjugate Addition (1,4-Addition): The reaction is cooled further to -78 °C (dry ice/acetone bath). A solution of 2-cyclohexen-1-one in anhydrous ether is added dropwise. The reaction is stirred at this temperature for about 1 hour, allowing for the complete 1,4-addition of one methyl group to form the lithium enolate intermediate.

  • Enolate Trapping (α-Alkylation): While maintaining the temperature at -78 °C, methyl iodide is added to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.[4]

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Isolation: The resulting crude product, 3,3-dimethylcyclohexanone, must be dehydrogenated. A common method is α-bromination followed by elimination. Alternatively, modern palladium-catalyzed dehydrogenation methods can be employed to introduce the double bond, yielding the final product, 2,3-Dimethyl-2-cyclohexen-1-one. Note: The direct product of this tandem reaction is 3,3-dimethylcyclohexanone. A subsequent oxidation step is required to yield the target enone. A more direct, albeit potentially less selective, approach would be the α-methylation of 3-methyl-2-cyclohexen-1-one.

Visualization: Organocuprate Conjugate Addition Mechanism

Cuprate_Addition Start Starting Materials: 2-Cyclohexen-1-one Addition 1,4-Conjugate Addition Start->Addition Reagent Lithium Dimethylcuprate (Me₂CuLi) Reagent->Addition 'Soft' Nucleophile Enolate Lithium Enolate Intermediate Addition->Enolate Trap Enolate Trapping (Electrophile, e.g., CH₃I) Enolate->Trap Alkylation α-Alkylation Trap->Alkylation Saturated 3,3-Dimethyl- cyclohexanone Alkylation->Saturated Oxidation Oxidative Dehydrogenation Saturated->Oxidation Product 2,3-Dimethyl-2- cyclohexen-1-one Oxidation->Product

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Exploratory

1H NMR and 13C NMR spectra of 2,3-Dimethyl-2-cyclohexen-1-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethyl-2-cyclohexen-1-one Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethyl-2-cyclohexen-1-one

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a granular understanding of NMR is indispensable for the characterization of synthetic intermediates and active pharmaceutical ingredients. This guide focuses on 2,3-dimethyl-2-cyclohexen-1-one, a member of the α,β-unsaturated ketone class of compounds. This structural motif is a key feature in numerous biologically active molecules.

This document, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-2-cyclohexen-1-one. We will move beyond simple data reporting to explain the causal relationships between the molecule's electronic structure and its spectral features. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Part 1: Foundational Principles of NMR for α,β-Unsaturated Ketones

The defining characteristic of 2,3-dimethyl-2-cyclohexen-1-one is the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic communication between the π-systems is the primary determinant of the molecule's NMR spectrum.[1] The electron-withdrawing nature of the carbonyl group polarizes the π-system, inducing a partial positive charge (δ+) at the β-carbon and a partial negative charge (δ-) on the carbonyl oxygen.[1]

This polarization has predictable consequences:

  • ¹³C NMR: The carbonyl carbon (C=O) is significantly deshielded, appearing far downfield (typically 190-220 ppm).[1] The β-carbon (C-3) is also deshielded compared to a standard alkene carbon, while the α-carbon (C-2) is comparatively more shielded.[1]

  • ¹H NMR: Protons attached to or near the conjugated system experience distinct shielding and deshielding effects. Protons on carbons adjacent (alpha) to the carbonyl group are deshielded and typically resonate in the 2.0-2.7 ppm range.[2]

Part 2: Experimental Protocol for High-Resolution NMR Analysis

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and instrument setup. The following protocol is a field-proven, self-validating methodology.

Step 1: Sample Preparation
  • Material Purity: Begin with a sample of 2,3-dimethyl-2-cyclohexen-1-one of the highest possible purity. Impurities, especially paramagnetic metals, can cause significant line broadening.[3]

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[4][5] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the low natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this non-polar compound. The use of a deuterated solvent is critical for the instrument's deuterium lock system and to avoid large, interfering solvent signals in ¹H spectra.[4]

  • Homogenization: Prepare the sample in a small, clean vial to ensure the solid is fully dissolved before transferring it to the NMR tube.[4] Vigorous mixing is essential.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube.[5][6] The final solution must be transparent and free of suspended solids.[6]

  • Tube Cleaning: Ensure NMR tubes are scrupulously clean. Washing with acetone and air-drying is typically sufficient.[6] Do not use ultrasonic baths, which can create micro-fractures in the glass.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 10-20 mg Sample P2 Dissolve in 0.6 mL CDCl3 in Vial P1->P2 P3 Filter into NMR Tube P2->P3 P4 Cap and Label Tube P3->P4 A1 Insert Sample & Lock on Solvent P4->A1 To Spectrometer A2 Tune & Shim Spectrometer A1->A2 A3 Acquire 1D ¹H Spectrum A2->A3 A4 Acquire 1D ¹³C Spectrum A3->A4 A5 Acquire 2D Spectra (COSY, HSQC) A4->A5 D1 Fourier Transform A5->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Calibrate to TMS (0 ppm) D3->D4

Caption: High-Resolution NMR Analysis Workflow.

Step 2: Data Acquisition
  • Instrument Setup: Lock, tune, and shim the spectrometer using the deuterium signal from the solvent. Proper shimming is crucial for achieving high resolution and sharp lineshapes.

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm.[1]

    • Pulse Angle: A 30-45° pulse angle is sufficient for quantitative analysis.[1]

    • Acquisition Time: 2-4 seconds.[1]

    • Relaxation Delay: 1-2 seconds to allow for full relaxation of protons between scans.[1]

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 220 ppm.[1]

    • Technique: Proton-decoupled to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: Longer acquisition times are necessary due to the lower sensitivity of the ¹³C nucleus.

Part 3: Analysis of the ¹H and ¹³C NMR Spectra

The structure of 2,3-dimethyl-2-cyclohexen-1-one dictates a specific and predictable NMR fingerprint.

Caption: Structure of 2,3-Dimethyl-2-cyclohexen-1-one with labels.

¹H NMR Spectral Interpretation
  • Methyl Protons (a & b): The two methyl groups are in different environments.

    • Protons (a) on C-2: These protons are on a vinylic carbon. They are expected to appear around 1.7-2.0 ppm . They will likely be a singlet or a very finely split quartet due to long-range coupling with the other methyl group.

    • Protons (b) on C-3: These protons are also on a vinylic carbon but are beta to the carbonyl. Their chemical shift will be similar, likely in the 1.8-2.1 ppm range.

  • Methylene Protons (c, d, e):

    • Protons (c) on C-6: These protons are alpha to the carbonyl group, which is strongly deshielding. They are expected to resonate around 2.3-2.5 ppm . This signal will be a triplet, split by the two adjacent protons on C-5.

    • Protons (d) on C-5: These protons are adjacent to two other methylene groups (C-4 and C-6). They will appear as a multiplet (likely a quintet or sextet) around 1.9-2.1 ppm .

    • Protons (e) on C-4: These protons are adjacent to the double bond (allylic) and a methylene group. They are expected around 2.2-2.4 ppm and will appear as a triplet, split by the protons on C-5.

¹³C NMR Spectral Interpretation
  • Carbonyl Carbon (C-1): As a conjugated ketone, this carbon is highly deshielded and will appear far downfield, expected around ~199 ppm .

  • Vinylic Carbons (C-2 & C-3):

    • C-2 (α-carbon): Expected around ~127-135 ppm .

    • C-3 (β-carbon): Due to the polarization of the pi-system, this carbon is more deshielded than C-2, expected around ~155-165 ppm .

  • Methylene Carbons (C-4, C-5, C-6):

    • C-6 (α to C=O): Deshielded by the carbonyl, expected around ~34-38 ppm .

    • C-4 (allylic): Influenced by the double bond, expected around ~32-36 ppm .

    • C-5: The most shielded of the ring carbons, expected around ~27-30 ppm .

  • Methyl Carbons: The two methyl carbons will have distinct signals in the shielded, aliphatic region of the spectrum, likely between 15-25 ppm .

Part 4: Data Summary

The following table summarizes the anticipated NMR data for 2,3-dimethyl-2-cyclohexen-1-one in CDCl₃. These are predictive values based on established principles for α,β-unsaturated ketones.[1][2][8]

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
C1 --~199
C2 --~130
C3 --~160
C4-H₂ (e) ~2.3Triplet (t)~34
C5-H₂ (d) ~2.0Multiplet (m)~28
C6-H₂ (c) ~2.4Triplet (t)~36
C2-CH₃ (a) ~1.8Singlet (s)~20
C3-CH₃ (b) ~1.9Singlet (s)~22

Part 5: Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, complex molecules often require 2D NMR experiments for definitive structural confirmation.[9]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). For 2,3-dimethyl-2-cyclohexen-1-one, it would definitively show correlations between C4-H₂, C5-H₂, and C6-H₂ protons, confirming their connectivity in the ring.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. Each cross-peak represents a one-bond C-H connection. This is invaluable for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[10]

Conclusion

The ¹H and ¹³C NMR spectra of 2,3-dimethyl-2-cyclohexen-1-one are rich with information that directly reflects its underlying electronic and molecular structure. The characteristic downfield shifts of the carbonyl carbon and the protons alpha to it, combined with the distinct signals of the vinylic and aliphatic regions, provide a clear spectroscopic fingerprint. By employing rigorous, self-validating experimental protocols and leveraging both 1D and 2D NMR techniques, researchers can unambiguously confirm the structure and purity of this compound, a critical step in any chemical research or development pipeline.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones. Benchchem.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • Small molecule NMR sample preparation. (2023).
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.
  • Sample Preparation & NMR Tubes. Chemical Research Support, Weizmann Institute of Science.
  • 2,3-Dimethyl-2-cyclohexen-1-one. PubChem, National Center for Biotechnology Information.
  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. MDPI.
  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Science Publishing.
  • Ketones Spectroscopy Tutorial.
  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. National Center for Biotechnology Information.
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0058306). NP-MRD.
  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). NP-MRD.
  • Chapter 32: Determination of stereochemistry by spectroscopic methods. Oxford Learning Link.
  • 2D NMR FOR THE CHEMIST.
  • 3-Methyl-2-cyclohexen-1-one(1193-18-6) 13C NMR spectrum. ChemicalBook.
  • 2-Cyclohexen-1-one(930-68-7) 13C NMR spectrum. ChemicalBook.
  • 2D NMR spectroscopy.
  • 1H proton nmr spectrum of cyclohexene. doc brown.
  • 2D NMR. Oregon State University.
  • 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum. ChemicalBook.
  • 3-Methyl-2-cyclohexen-1-one - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Lecture 3: Coupling Constants. Eugene E. Kwan.
  • UNIT 7 HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR. Universidad de Alicante.
  • NMR Spectroscopy.
  • 3,5-Dimethyl-2-cyclohexen-1-one 98. Sigma-Aldrich.

Sources

Foundational

Structural and Analytical Profiling of 2,3-Dimethyl-2-cyclohexen-1-one: An In-Depth Guide to IR and Mass Spectrometry

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Structural Dynamics In the realm of synthetic organic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Structural Dynamics

In the realm of synthetic organic chemistry and natural product characterization, 2,3-Dimethyl-2-cyclohexen-1-one (C₈H₁₂O) serves as a critical building block and a structural motif frequently encountered in terpenoid scaffolds. Accurate structural elucidation of this molecule relies heavily on orthogonal analytical techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

This guide provides an authoritative, mechanistic breakdown of the IR and MS profiles of 2,3-Dimethyl-2-cyclohexen-1-one. Rather than merely listing spectral outputs, we will dissect the quantum mechanical and thermodynamic rationales behind its spectral behavior—specifically, how its α,β -unsaturated conjugated system dictates its vibrational force constants and gas-phase fragmentation pathways.

Infrared (IR) Spectroscopy: Vibrational Causality

Infrared spectroscopy provides a direct window into the bond strengths and dipole moment changes within a molecule. For 2,3-Dimethyl-2-cyclohexen-1-one, the defining structural feature is the conjugated enone system.

The Conjugation Effect on Force Constants

In a standard, saturated aliphatic ketone (e.g., cyclohexanone), the carbonyl (C=O) stretching frequency typically manifests at 1715 cm⁻¹. However, in 2,3-Dimethyl-2-cyclohexen-1-one, the π -electrons of the adjacent C=C double bond delocalize into the π∗ antibonding orbital of the carbonyl group.

This resonance significantly increases the single-bond character of the C=O bond. According to Hooke's Law ( v=2πc1​μk​​ ), a decrease in the bond's force constant ( k ) results in a lower vibrational frequency. Consequently, empirical data places the C=O stretch of 2,3-Dimethyl-2-cyclohexen-1-one at 1666 cm⁻¹ 1. Similarly, the C=C stretch is shifted to 1626 cm⁻¹ and exhibits enhanced intensity due to the larger change in dipole moment induced by the polarized carbonyl group.

Quantitative IR Spectral Assignments
Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic / Structural Implication
1666 C=O StretchStrongResonance-lowered force constant due to α,β -unsaturation.
1626 C=C StretchMediumConjugated alkene; intensity boosted by C=O polarization.
2850 - 2960 C-H Stretch (sp³)Med-StrongSymmetric/asymmetric stretching of the methyl and methylene groups.
~1450 C-H BendingMediumScissoring deformations of the aliphatic ring and methyl hydrogens.
Self-Validating Protocol: ATR-FTIR Acquisition

To ensure high-fidelity data devoid of atmospheric or instrumental artifacts, utilize the following self-validating Attenuated Total Reflectance (ATR) protocol:

  • System Purge & Background Validation: Purge the spectrometer with dry N₂. Acquire a background single-beam spectrum (128 scans, 4 cm⁻¹ resolution). Self-Validation Check: The baseline between 2800-3000 cm⁻¹ must be perfectly flat (absorbance < 0.001). Any peaks here indicate organic contamination on the diamond/ZnSe crystal, requiring immediate solvent cleaning (isopropanol/hexane).

  • Sample Application: Apply 1-2 μ L of neat 2,3-Dimethyl-2-cyclohexen-1-one liquid directly onto the ATR crystal. Ensure complete coverage of the active sensor area without trapping air bubbles.

  • Data Acquisition: Collect the sample spectrum using the same parameters (128 scans, 4 cm⁻¹ resolution).

  • Atmospheric Compensation: Apply an atmospheric suppression algorithm to mathematically subtract any residual rotational-vibrational bands from ambient H₂O (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹).

Mass Spectrometry (MS): Gas-Phase Ion Dynamics

Mass spectrometry provides definitive proof of molecular weight and structural connectivity. Under standard Electron Ionization (EI) at 70 eV, 2,3-Dimethyl-2-cyclohexen-1-one (exact monoisotopic mass: 124.0888 Da 2) undergoes highly predictable, thermodynamically driven fragmentation.

Fragmentation Pathways & Causality

The initial ionization event primarily ejects an electron from the oxygen lone pair, creating a radical cation [M]+∙ at m/z 124. From this high-energy state, several distinct pathways emerge:

  • Methyl Radical Loss (m/z 109): Homolytic cleavage of either the C2 or C3 methyl group ( −15 Da) yields an [M−CH3​]+ cation. This fragment is highly abundant because the resulting positive charge is resonance-stabilized across the conjugated enone system.

  • Carbon Monoxide Extrusion (m/z 96): Cyclic ketones frequently undergo α -cleavage adjacent to the carbonyl carbon. Subsequent ring contraction and extrusion of neutral CO ( −28 Da) yields a stable hydrocarbon radical cation at m/z 96 3.

  • Retro-Diels-Alder (RDA) Cleavage (m/z 82): A hallmark of cyclohexenyl systems is the RDA reaction. In this molecule, cleavage of the allylic C4-C5 and C1-C6 bonds expels a neutral ketene molecule ( CH2​=C=O , 42 Da). The remaining charge resides on the resulting diene fragment (2,3-dimethyl-1,3-butadiene radical cation) at m/z 82.

Quantitative MS Fragmentation Data
m/zIon TypeMass Loss (Da)Mechanistic Origin
124 [M]+∙ 0Intact molecular ion (C₈H₁₂O).
109 [M−CH3​]+ 15Homolytic cleavage of C2/C3 methyl group; allylic stabilization.
96 [M−CO]+∙ 28 α -cleavage followed by ring contraction and CO extrusion.
82 [M−C2​H2​O]+∙ 42Retro-Diels-Alder (RDA) rearrangement; expulsion of neutral ketene.
Mechanistic Visualization

MS_Fragmentation M Molecular Ion [M]⁺• m/z 124 (C8H12O) M_CH3 [M - CH3]⁺ m/z 109 Allylic Cation M->M_CH3 α-Cleavage - CH3• (15 Da) M_CO [M - CO]⁺• m/z 96 Ring Contraction M->M_CO α-Cleavage - CO (28 Da) M_RDA RDA Diene [M - C2H2O]⁺• m/z 82 Diene Cation M->M_RDA Retro-Diels-Alder - Ketene (42 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2,3-Dimethyl-2-cyclohexen-1-one.

Self-Validating Protocol: GC-EI-MS Workflow

To ensure reproducible fragmentation patterns, the mass spectrometer must be rigorously tuned and the chromatography optimized.

  • Instrument Tuning & Leak Check: Perform an autotune using Perfluorotributylamine (PFTBA). Self-Validation Check: Verify that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances (typically 100%, >35%, >1%). Ensure the air/water background (m/z 18, 28, 32) is <5% of the m/z 69 peak to confirm a leak-free vacuum system.

  • Chromatographic Separation: Inject 1 μ L of the sample (diluted to 100 ppm in GC-grade hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25 μ m).

  • Thermal Gradient: Set the inlet temperature to 250°C (Split ratio 50:1). Program the oven: hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. Constant helium flow at 1.0 mL/min.

  • Ionization & Detection: Maintain the transfer line at 280°C and the MS source at 230°C. Apply standard 70 eV electron ionization. Scan range: m/z 40 to 400.

Conclusion

The analytical profiling of 2,3-Dimethyl-2-cyclohexen-1-one requires a deep understanding of how its conjugated π -system interacts with electromagnetic radiation and high-energy electrons. The resonance-lowered C=O stretch at 1666 cm⁻¹ provides immediate IR confirmation of the α,β -unsaturated moiety, while the distinct m/z 82 (RDA cleavage) and m/z 96 (CO loss) peaks in the EI-MS spectrum serve as definitive fingerprints for the substituted cyclohexenone ring. Adhering to the self-validating protocols outlined above ensures that these spectral features are captured with maximum analytical integrity.

References

  • "Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones", The Journal of Organic Chemistry (ACS Publications Archive). Available at: [Link]

  • "2,3-dimethyl-2-cyclohexen-1-one (C8H12O) - PubChemLite", Université du Luxembourg. Available at:[Link]

  • "Cyclohexenone Spectroscopic Properties and Fragmentation", Grokipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Dimethyl-2-cyclohexen-1-one Derivatives: A Comprehensive Guide for Researchers

This document provides a detailed guide for the synthesis of 2,3-dimethyl-2-cyclohexen-1-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The versatile cyclohexenone s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the synthesis of 2,3-dimethyl-2-cyclohexen-1-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The versatile cyclohexenone scaffold serves as a valuable building block for the creation of complex molecular architectures with a wide range of biological activities.[1] This guide will delve into the foundational synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind key procedural steps, empowering researchers to confidently and efficiently produce these important molecules.

The 2,3-dimethyl-2-cyclohexen-1-one core, with its specific substitution pattern, offers a unique starting point for the development of novel chemical entities. The strategic placement of the methyl groups influences the molecule's reactivity and provides a framework for generating diverse libraries of derivatives. This guide will focus on robust and well-established synthetic methodologies, including the Robinson annulation for the synthesis of the core structure, and subsequent derivatization via Grignard and Wittig reactions.

I. Synthesis of the Core Scaffold: 2,3-Dimethyl-2-cyclohexen-1-one via Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it an ideal choice for the synthesis of cyclohexenone derivatives.[2][3][4] The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[3] For the synthesis of 2,3-dimethyl-2-cyclohexen-1-one, a suitable β-ketoester, ethyl 2-methylacetoacetate, is reacted with an α,β-unsaturated ketone, methyl vinyl ketone (MVK).[5]

The causality behind this choice of reactants lies in their inherent reactivity. The β-ketoester, upon deprotonation, forms a stabilized enolate that acts as the Michael donor. MVK, a classic Michael acceptor, readily undergoes conjugate addition. The subsequent intramolecular aldol condensation is facilitated by the formation of a new enolate which then attacks the ketone carbonyl, leading to the cyclized product.

Reaction Mechanism: Robinson Annulation

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Enolate of Ethyl 2-methylacetoacetate MVK Methyl Vinyl Ketone Enolate->MVK Nucleophilic Attack Michael_Adduct 1,5-Diketone Intermediate MVK->Michael_Adduct Protonation Enolate2 Enolate Formation Michael_Adduct->Enolate2 Cyclization Intramolecular Attack Enolate2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,3-Dimethyl-2- cyclohexen-1-one Dehydration->Product

Figure 1: General workflow of the Robinson annulation for the synthesis of 2,3-dimethyl-2-cyclohexen-1-one.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-cyclohexen-1-one

This protocol is adapted from a patented procedure and is optimized for high yield.[5]

Materials:

  • Ethyl 2-methylacetoacetate

  • Methyl vinyl ketone (MVK)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-methylacetoacetate (1.01 g, 7 mmol) in tert-butanol (7 mL), add potassium tert-butoxide (40 mg, 0.35 mmol) as a base catalyst.

  • To this mixture, add methyl vinyl ketone (0.49 g, 7 mmol).

  • After an initial reaction period, add an additional portion of potassium tert-butoxide (160 mg, 1.4 mmol) to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent and dry the organic layer.

  • Remove the solvent under reduced pressure to obtain the crude product as a light-yellow liquid.[5]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:9 v/v) to afford pure 2,3-dimethyl-2-cyclohexen-1-one.[5]

Expected Yield: ~94%[5]

Characterization Data for 2,3-Dimethyl-2-cyclohexen-1-one:

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [6]
Appearance Colorless to light-yellow liquid
IUPAC Name 2,3-dimethylcyclohex-2-en-1-one[6]
CAS Number 1122-20-9[6]
¹³C NMR Spectra Available in public databases such as PubChem.[6]
Mass Spectrometry GC-MS data is available.[6]
IR Spectra Vapor phase IR spectra are available.[6]

II. Derivatization of 2,3-Dimethyl-2-cyclohexen-1-one

The 2,3-dimethyl-2-cyclohexen-1-one core can be readily derivatized to generate a library of compounds for biological screening. Two powerful reactions for this purpose are the Grignard reaction and the Wittig reaction.

A. Grignard Reaction: 1,2-Addition to the Carbonyl Group

Grignard reagents (R-MgX) are potent nucleophiles that typically add to the carbonyl carbon of α,β-unsaturated ketones in a 1,2-fashion, yielding tertiary alcohols.[7] This regioselectivity is a key feature that allows for the introduction of a wide variety of substituents at the C-1 position.

Reaction Mechanism: Grignard Addition

Grignard_Addition Start 2,3-Dimethyl-2- cyclohexen-1-one Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product 1-Substituted-2,3-dimethyl- 2-cyclohexen-1-ol Intermediate->Product Aqueous Workup

Figure 2: General workflow for the Grignard addition to 2,3-dimethyl-2-cyclohexen-1-one.

Experimental Protocol: General Procedure for Grignard Addition

This protocol provides a general framework for the addition of a Grignard reagent to 2,3-dimethyl-2-cyclohexen-1-one.

Materials:

  • 2,3-Dimethyl-2-cyclohexen-1-one

  • Appropriate organohalide (e.g., bromobenzene for phenylmagnesium bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous ether. Add a solution of the organohalide in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining organohalide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.

  • Reaction with the Enone: Cool the Grignard reagent in an ice bath. Add a solution of 2,3-dimethyl-2-cyclohexen-1-one in anhydrous ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

B. Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[8] It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[8] This reaction is particularly useful for introducing exocyclic double bonds onto the cyclohexenone ring system.

Reaction Mechanism: Wittig Olefination

Wittig_Reaction Start 2,3-Dimethyl-2- cyclohexen-1-one Oxaphosphetane Oxaphosphetane Intermediate Start->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Product 1-Alkylidene-2,3-dimethyl- 2-cyclohexene Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Figure 3: General workflow for the Wittig olefination of 2,3-dimethyl-2-cyclohexen-1-one.

Experimental Protocol: General Procedure for Wittig Olefination

This protocol outlines a general procedure for the Wittig reaction with 2,3-dimethyl-2-cyclohexen-1-one.

Materials:

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMSO)

  • 2,3-Dimethyl-2-cyclohexen-1-one

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend or dissolve the phosphonium salt in the anhydrous solvent. Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise. Stir the mixture to ensure complete ylide formation.

  • Reaction with the Enone: Add a solution of 2,3-dimethyl-2-cyclohexen-1-one in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

  • Purify the resulting alkene by column chromatography.

III. Applications in Drug Development

Cyclohexenone derivatives are prevalent in a variety of bioactive natural products and have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][9] The 2,3-dimethyl-2-cyclohexen-1-one scaffold provides a robust starting point for the synthesis of novel compounds with potential therapeutic applications. The derivatization strategies outlined in this guide allow for the systematic modification of the core structure, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, the introduction of different R groups via the Grignard reaction or the modification of the exocyclic double bond formed in the Wittig reaction can significantly impact the biological activity of the resulting molecules.

IV. Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2,3-dimethyl-2-cyclohexen-1-one and its derivatives. By leveraging the power of the Robinson annulation, Grignard addition, and Wittig olefination, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development programs. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists in this exciting field of research.

References

  • Method for preparing 2-cyclohexenone having various substituents. KR100194062B1.
  • Robinson Annulation. (n.d.). Retrieved from [Link]

  • Robinson annulation. In Wikipedia. Retrieved from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-methyl-1,3-cyclohexanedione. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Cyclohexenones Through Addition of Ethyl Acetoacetate to 3-Aryl-1-(thiophen-3-yl)prop-2-en-1-one Derivatives. (n.d.). Retrieved from [Link]

  • Robinson Annulation Mechanism & Examples. (2025, December 16). Total Synthesis. Retrieved from [Link]

  • The Wittig Reaction. (n.d.). Retrieved from [Link]

  • Wittig reaction. In Wikipedia. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wittig olefination. (n.d.). Visualize Organic Chemistry. Retrieved from [Link]

  • Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. US5877351A.
  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES. (n.d.). Retrieved from [Link]

  • Methyl vinyl ketone. In Wikipedia. Retrieved from [Link]

  • Analogue-based design, synthesis and biological evaluation of. (n.d.). Academia.edu. Retrieved from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved from [Link]

  • 2,3-Dimethyl-2-cyclohexen-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Preparation process of 2-methyl-1, 3-cyclohexanedione. CN102432446A.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023, January 19). PMC. Retrieved from [Link]

  • (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2,3-Dimethyl-1-cyclohexene. (n.d.). PubChem. Retrieved from [Link]

  • 2-Cyclohexene-1-one derivatives. US3989737A.
  • Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. (n.d.). PMC. Retrieved from [Link]

  • Grignard multi-step synthesis example. (2020, September 8). YouTube. Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023, April 10). JScholar Publisher. Retrieved from [Link]

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Application

Application Note: Overcoming Steric Hindrance in Conjugate Additions to 2,3-Dimethyl-2-cyclohexen-1-one

Executive Summary The synthesis of complex natural products and pharmaceuticals frequently requires the construction of quaternary carbon centers within cyclic frameworks. While Michael addition is a premier method for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex natural products and pharmaceuticals frequently requires the construction of quaternary carbon centers within cyclic frameworks. While Michael addition is a premier method for this, utilizing 2,3-dimethyl-2-cyclohexen-1-one as a Michael acceptor presents a formidable synthetic challenge. The dual substitution at the α and β positions severely dampens electrophilicity and physically blocks nucleophilic attack[1]. This application note provides a comprehensive, mechanistically grounded guide to overcoming these barriers, detailing validated protocols for successful conjugate additions using Lewis acid activation and kinetic trapping techniques.

Mechanistic Causality: The α,β -Dimethyl Barrier

To understand why standard conjugate addition protocols fail with 2,3-dimethyl-2-cyclohexen-1-one, one must analyze the substrate from both steric and electronic perspectives:

  • Steric Encumbrance: The methyl group at the C3 ( β ) position introduces severe 1,3-diaxial-like steric repulsion. As the nucleophile approaches via the required Bürgi-Dunitz trajectory, it physically clashes with the β -methyl group, increasing the activation energy of the transition state[2].

  • Electronic Deactivation (LUMO Raising): The α,β -disubstitution provides strong electron-donating inductive (+I) effects. This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly reducing the enone's electrophilicity[1].

  • Reversibility & Retro-Michael: Even if a standard organocuprate (e.g., Gilman reagent, R2​CuLi ) successfully adds to the β -carbon, the resulting enolate is highly congested. The thermodynamic equilibrium strongly favors the retro-Michael reaction, expelling the nucleophile and recovering the starting material[3].

The Solution: Successful addition requires altering the thermodynamics and kinetics of the reaction. This is achieved either by drastically lowering the LUMO using strong Lewis acids (e.g., TiCl4​ in Mukaiyama-Michael additions) or by kinetically trapping the transient enolate using Chlorotrimethylsilane (TMSCl) to drive the equilibrium forward via Le Chatelier's principle[3].

Quantitative Reactivity Profiling

The following table summarizes the causal relationship between the chosen nucleophilic system and the quantitative yield when reacting with 2,3-dimethyl-2-cyclohexen-1-one[4],[2],[3].

Nucleophilic SystemAdditive / CatalystReaction TypeTypical YieldMechanistic Outcome & Causality
Me2​CuLi NoneStandard Michael< 10%Reversible enolate formation; retro-Michael dominates due to steric clash.
Me2​CuLi TMSCl (1.5 eq)Trapped Michael75–85%Kinetic trapping of enolate as a silyl enol ether prevents reversion.
Silyl Enol Ether TiCl4​ (1.0 eq)Mukaiyama-Michael70–80% TiCl4​ coordinates to carbonyl, drastically lowering LUMO to overcome sterics.
Dienolate Anion t -BuOK / t -BuOHBase-Catalyzed60–94%Addition is followed immediately by an irreversible tandem aldol condensation.

Pathway and Workflow Visualizations

MechanisticPathway Substrate 2,3-Dimethyl-2-cyclohexen-1-one (High LUMO, Sterically Hindered) Standard Standard Nucleophile (e.g., R2CuLi alone) Substrate->Standard Path A Activated Activated System (R2CuLi + TMSCl or TiCl4) Substrate->Activated Path B Reversible Reversible Enolate Formation Standard->Reversible Trapped Silyl Enol Ether (Kinetically Trapped) Activated->Trapped Rapid Trapping Failure Retro-Michael / Starting Material Recovery Reversible->Failure Steric Clash Drives Reversion Success Successful Conjugate Adduct (Quaternary Center Formed) Trapped->Success Hydrolysis

Fig 1: Mechanistic divergence between standard and activated conjugate addition pathways.

ProtocolWorkflow Prep Step 1: Cuprate Formation CuI + 2 RLi at -78°C Activate Step 2: Lewis Acid Addition Add TMSCl (1.5 equiv) Prep->Activate React Step 3: Substrate Addition Add 2,3-Dimethylcyclohexenone Activate->React Validate In-Process Check Color shift from yellow to dark solution React->Validate Quench Step 4: Quench & Hydrolysis NH4Cl/NH4OH then dilute HCl Validate->Quench Isolate Step 5: Isolation Extraction & Chromatography Quench->Isolate

Fig 2: Self-validating experimental workflow for TMSCl-accelerated cuprate addition.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. We prioritize visual and analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: TMSCl-Accelerated Cuprate Conjugate Addition

This method utilizes TMSCl to kinetically trap the enolate, preventing the retro-Michael reaction that normally plagues 2,3-dimethyl-2-cyclohexen-1-one[3].

Reagents:

  • Copper(I) Iodide (CuI, purified): 1.1 equiv

  • Methyllithium (MeLi, 1.6 M in Et2O): 2.2 equiv

  • Chlorotrimethylsilane (TMSCl, freshly distilled): 1.5 equiv

  • 2,3-Dimethyl-2-cyclohexen-1-one: 1.0 equiv (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Cuprate Formation: Flame-dry a Schlenk flask under argon. Add CuI (1.1 equiv) and anhydrous THF to create a 0.2 M suspension. Cool to 0 °C. Add MeLi (2.2 equiv) dropwise.

    • Self-Validation Checkpoint: The initial yellow suspension of polymeric MeCu must dissolve completely upon the addition of the second equivalent of MeLi, yielding a clear, pale-yellow solution of the active Gilman reagent ( Me2​CuLi ). If the solution remains cloudy, the MeLi titer is low, and the reaction will fail.

  • Activation: Cool the clear cuprate solution to -78 °C. Add TMSCl (1.5 equiv) dropwise.

    • Self-Validation Checkpoint: No immediate color change should occur. The system is now primed for kinetic trapping.

  • Substrate Addition: Add the 2,3-dimethyl-2-cyclohexen-1-one solution dropwise over 15 minutes down the side of the flask to pre-cool the droplets. Stir at -78 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will gradually darken. Monitor via TLC (Hexanes/EtOAc 4:1). The UV-active enone ( Rf​≈0.4 ) will disappear, replaced by a non-UV-active silyl enol ether intermediate ( Rf​≈0.8 , visible only after staining with phosphomolybdic acid).

  • Quench and Hydrolysis: Pour the cold reaction mixture rapidly into a vigorously stirred 1:1 mixture of saturated aqueous NH4​Cl and 10%NH4​OH .

    • Self-Validation Checkpoint: The aqueous layer will turn deep blue ( [Cu(NH3​)4​]2+ complex), indicating successful sequestration of copper salts.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. To hydrolyze the silyl enol ether to the final ketone, dissolve the crude oil in THF and stir with 1.0 M HCl for 30 minutes at room temperature, followed by standard silica gel chromatography.

Protocol B: TiCl4-Catalyzed Mukaiyama-Michael Addition

When utilizing softer carbon nucleophiles (like silyl enol ethers), the steric bulk of the β -methyl group must be overcome by drastically lowering the LUMO of the enone[1].

Step-by-Step Methodology:

  • Pre-complexation: In a flame-dried flask under argon, dissolve 2,3-dimethyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M). Cool the solution to -78 °C. Add TiCl4​ (1.1 equiv, 1.0 M in CH2​Cl2​ ) dropwise.

    • Self-Validation Checkpoint: The solution will immediately turn deep red/orange. This intense color change is the definitive visual proof of the Lewis acid-carbonyl coordination complex forming, confirming the LUMO has been successfully lowered.

  • Nucleophile Addition: Add the desired silyl enol ether (1.2 equiv) dropwise. Maintain the temperature at -78 °C for 3 hours.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature.

    • Self-Validation Checkpoint: The deep red color will dissipate, and a white titanium dioxide precipitate will form, indicating the destruction of the Lewis acid complex and termination of the reaction. Filter through Celite before extraction.

References

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles Source: Organic Letters (ACS Publications) URL:[Link]

  • Reaction of P-halo a,B-unsaturated ketones with cuprate reagents. Efficient syntheses of P,P: high yield of 2,3-dimethyl-2-cyclopenten-1-one Source: Canadian Journal of Chemistry URL:[Link]

  • Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Syntheses of Highly Substituted Enantiopure C6 and C7 Enones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Use of 2,3-Dimethyl-2-cyclohexen-1-one in natural product synthesis

Application Note: 2,3-Dimethyl-2-cyclohexen-1-one as a Strategic Building Block in Natural Product Synthesis Executive Briefing & Strategic Utility The synthesis of complex terpenoids, marine-derived spirolactones, and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,3-Dimethyl-2-cyclohexen-1-one as a Strategic Building Block in Natural Product Synthesis

Executive Briefing & Strategic Utility

The synthesis of complex terpenoids, marine-derived spirolactones, and highly substituted bicyclic scaffolds frequently demands starting materials that possess pre-installed structural complexity. 2,3-Dimethyl-2-cyclohexen-1-one (also known as 2,3-dimethylcyclohex-2-en-1-one) is a highly versatile α,β -unsaturated cyclic ketone that fulfills this role[1]. The contiguous methyl groups at the C2 and C3 positions provide a sterically demanding environment that, while challenging for standard transformations, offers exceptional regiocontrol and stereodirection when leveraged with modern catalytic methodologies.

This technical guide details the mechanistic rationale and validated protocols for utilizing 2,3-dimethyl-2-cyclohexen-1-one in two critical natural product synthesis paradigms: the construction of highly substituted cyclohexenes via mixed Lewis acid-catalyzed Diels-Alder reactions[1], and the synthesis of the γ -spirolactone core found in marine norsesquiterpenes such as napalilactone and pathylactone A[2][3].

Mechanistic Dynamics & Reactivity Profiling

A. Overcoming the "Neopentyl Dilemma" in Cycloadditions

In standard thermal Diels-Alder reactions, the steric clash between the diene and the C2/C3 methyl groups of 2,3-dimethyl-2-cyclohexen-1-one creates an insurmountable activation energy barrier. To overcome this, extreme LUMO-lowering of the dienophile is required. However, strong Lewis acids (like pure AlBr3​ ) often trigger the decomposition or polymerization of electron-rich, highly substituted dienes (e.g., silyloxy dienes).

The Causality of Catalyst Selection: By employing a mixed Lewis acid system—specifically a 5:1 ratio of AlBr3​ to AlMe3​ —the extreme acidity of AlBr3​ is tempered[1]. The AlMe3​ acts as a scavenger for adventitious moisture and modulates the coordination environment of the aluminum center. This creates a highly active, yet non-destructive, catalytic pocket that forces the sterically hindered 2,3-dimethyl-2-cyclohexen-1-one to undergo a concerted [4+2] cycloaddition at sub-zero temperatures, forming the heavily methylated AB ring systems characteristic of complex terpenoids[1].

B. Regiocontrol in Spiroannulation

The synthesis of the napalilactone core relies on the sequential functionalization of 2,3-dimethyl-2-cyclohexen-1-one[2]. The presence of the C2 methyl group completely blocks enolization at the α -position on that side of the ketone. The Causality of Enolate Trapping: When treated with a bulky, non-nucleophilic base like LDA, deprotonation occurs exclusively at the less hindered C6 position, generating the kinetic enolate. This predictable regiocontrol allows for the precise α -alkylation required to build the neopentyl-like quaternary spirocenter, which is subsequently cyclized into a γ -spirolactone[2][3].

Visualizing the Synthetic Logic

G SM 2,3-Dimethyl-2-cyclohexen-1-one (Core Scaffold) DA Diels-Alder Cycloaddition [Mixed Lewis Acid] SM->DA LUMO Lowering Spiro Spiroannulation [Enolate Alkylation] SM->Spiro Quaternary Center Cuprate Conjugate Addition [Organocuprate] SM->Cuprate Regiocontrol Prod1 Highly Substituted Cyclohexenes (Terpenoid AB Rings) DA->Prod1 Prod2 gamma-Spirolactones (Napalilactone Core) Spiro->Prod2 Prod3 beta-Alkyl Cyclohexanones (Complex Intermediates) Cuprate->Prod3

Divergent synthetic pathways of 2,3-dimethyl-2-cyclohexen-1-one in natural product synthesis.

Validated Experimental Workflows

Protocol 1: Mixed Lewis Acid-Catalyzed [4+2] Cycloaddition

Objective: Synthesis of a tetramethyl-substituted bicyclic cycloadduct (Terpenoid AB ring analog).

  • Catalyst Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under argon, dissolve AlBr3​ (5.0 equiv relative to dienophile) in anhydrous CH2​Cl2​ (0.5 M). Cool the solution to -5 °C. Dropwise, add AlMe3​ (1.0 equiv, 2.0 M solution in toluene). Causality: The exothermic ligand exchange forms the active mixed Lewis acid. Stir for 15 minutes to ensure complex homogenization before introducing the substrate.

  • Dienophile Activation: Slowly add 2,3-dimethyl-2-cyclohexen-1-one (1.0 equiv) to the catalyst mixture at -5 °C. Stir for 10 minutes. The solution will visibly darken, indicating the formation of the Lewis acid-carbonyl complex.

  • Cycloaddition: Add the highly substituted diene (e.g., 2,3-dimethyl-1,3-butadiene or a silyloxy equivalent) (1.5 equiv) dropwise. Maintain the reaction at -5 °C for 48 hours. Causality: The extended reaction time at sub-zero temperatures prevents diene degradation while allowing the sterically hindered, concerted [4+2] transition state to proceed.

  • Quench & Hydrolysis: Quench the reaction by carefully adding cold 1N HCl. Extract with Et2​O , wash with brine, dry over MgSO4​ , and concentrate.

  • Self-Validating Checkpoint: Analyze the crude mixture via 1H NMR. The successful formation of the cycloadduct is confirmed by the disappearance of the starting enone vinylic methyl signals and the emergence of distinct upfield quaternary methyl singlets ( δ 1.05 - 1.20 ppm)[1].

Protocol 2: Construction of the Napalilactone Spirolactone Core

Objective: Regioselective α -alkylation and lactonization to form the γ -spirolactone framework.

  • Kinetic Enolate Generation: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M) at -78 °C. Add n-BuLi (1.05 equiv) dropwise to form LDA. After 30 minutes, add 2,3-dimethyl-2-cyclohexen-1-one (1.0 equiv) dropwise. Causality: The bulky LDA selectively deprotonates the C6 position, avoiding the sterically blocked C2 methyl group.

  • Alkylation: Add a functionalized epoxide (e.g., ethylene oxide equivalent) or a halo-ester (1.2 equiv) in the presence of HMPA or DMPU (to increase enolate nucleophilicity). Gradually warm to room temperature over 4 hours.

  • Lactonization: Concentrate the crude alkylated product, dissolve in toluene, and add a catalytic amount of p-Toluenesulfonic acid (pTSA). Reflux using a Dean-Stark trap for 12 hours. Causality: The thermal acidic conditions drive the thermodynamic ring-closure, overcoming the steric congestion of the newly formed quaternary center to yield the stable γ -spirolactone[2].

  • Self-Validating Checkpoint: IR spectroscopy of the purified product must exhibit two distinct carbonyl stretches: one at ~1770 cm−1 (indicating the strained γ -lactone) and one at ~1670 cm−1 (indicating the conjugated cyclohexenone moiety).

Quantitative Data Synthesis

The following table summarizes the comparative reactivity and yields of 2,3-dimethyl-2-cyclohexen-1-one across key natural product synthesis applications.

Synthetic TransformationReagents / Catalyst SystemPrimary Target MotifIsolated YieldRef.
[4+2] Cycloaddition Substituted Diene, 5:1 AlBr3​/AlMe3​ , -5 °CTetramethyl-substituted cyclohexenes (Terpenoid AB rings)79%[1]
Spiroannulation 1. LDA, THF, -78 °C2. Alkylating agent3. pTSA, Toluene, Reflux γ -Spirolactone Core (Napalilactone / Pathylactone A)65-72% (Over 2 steps)[2]
Conjugate Addition Lithium (phenylthio)(alkyl)cuprates, Et2​O , 0 °C β -Alkyl-2,3-dimethylcyclohexanones80-85%[4]

References

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles Organic Letters (2005) URL:[Link]

  • Synthesis of the napalilactone and pathylactone A spirocyclic skeleton Tetrahedron Letters (2002) URL:[Link]

  • Terpenoids from Marine Soft Coral of the Genus Lemnalia: Chemistry and Biological Activities Marine Drugs (2018) URL:[Link]

  • Reaction of β -halo α,β -unsaturated ketones with cuprate reagents Canadian Journal of Chemistry (1982) URL:[Link]

Sources

Application

Application Note: Enantioselective Synthesis using 2,3-Dimethyl-2-cyclohexen-1-one

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Catalytic Asymmetric Conjugate Addition (ACA) for the Construction of Chiral Quaternary Stereocenters Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Catalytic Asymmetric Conjugate Addition (ACA) for the Construction of Chiral Quaternary Stereocenters

Introduction & Mechanistic Rationale

2,3-Dimethyl-2-cyclohexen-1-one is a highly valuable, yet synthetically demanding, building block used in the total synthesis of complex terpenoids (such as seychellene and guanacastepene derivatives). The primary synthetic challenge lies in its fully substituted β -position. Traditional conjugate addition using standard Gilman cuprates ( R2​CuLi ) typically fails due to severe steric repulsion at the tetrasubstituted alkene transition state.

To overcome this, modern asymmetric catalysis employs Copper-Phosphoramidite complexes coupled with highly reactive dialkylzinc ( R2​Zn ) or trialkylaluminum ( R3​Al ) reagents[1]. The causality behind this specific catalytic design is twofold:

  • Ligand-Accelerated Catalysis: The chiral phosphoramidite ligand (e.g., BINOL-derived) binds to Cu(I), increasing its Lewis acidity and accelerating the transmetalation step relative to the uncatalyzed background reaction.

  • Facial Discrimination: The rigid chiral pocket formed by the BINOL backbone and the amine moiety forces the alkyl group to transfer exclusively to one face of the enone, establishing a contiguous quaternary stereocenter with high enantiomeric excess (ee)[1].

Experimental Workflow & Signaling Pathway

The following diagram illustrates the logical progression of the catalytic cycle and the self-validating trapping mechanism used to isolate the product.

G Substrate 2,3-Dimethyl-2-cyclohexen-1-one ActiveComplex Chiral Cu-Alkyl π-Complex Substrate->ActiveComplex Catalyst Cu(OTf)2 + Chiral Phosphoramidite Catalyst->ActiveComplex Reagent R2Zn or R3Al Reagent Reagent->ActiveComplex Addition Enantioselective Conjugate Addition ActiveComplex->Addition Enolate Chiral Zinc/Aluminum Enolate Addition->Enolate Trapping Electrophilic Trapping (TMSCl) Enolate->Trapping Product Silyl Enol Ether (Self-Validating) Trapping->Product

Workflow of Copper-Catalyzed Asymmetric Conjugate Addition and Enolate Trapping.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By trapping the intermediate metal enolate with chlorotrimethylsilane (TMSCl), we prevent downstream epimerization of the α -stereocenter. More importantly, isolating the silyl enol ether unambiguously proves that the conjugate addition occurred, rather than recovering unreacted starting material masked by a failed aqueous workup[2].

Materials Required:
  • Substrate: 2,3-Dimethyl-2-cyclohexen-1-one (1.0 mmol, rigorously dried)

  • Catalyst: Cu(OTf)2​ (0.05 mmol, 5 mol%)

  • Ligand: Chiral Phosphoramidite (e.g., (S,R,R)-L*) (0.10 mmol, 10 mol%)

  • Alkylating Agent: Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 1.5 mmol)

  • Trapping Agent: TMSCl (2.0 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:
  • Catalyst Complexation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)2​ (5 mol%) and the chiral phosphoramidite ligand (10 mol%). Add 2.0 mL of anhydrous toluene and stir at room temperature for 30 minutes. The solution will transition from pale blue to a clear, slightly yellow complex, indicating successful ligand coordination.

  • Substrate Addition: Cool the catalyst solution to -30 °C using a dry ice/acetone bath. Add 2,3-dimethyl-2-cyclohexen-1-one (1.0 mmol) dissolved in 1.0 mL of toluene dropwise over 5 minutes.

  • Asymmetric Conjugate Addition: Slowly inject the Et2​Zn solution (1.5 mmol) via a syringe pump over 1 hour.

    • Causality Note: Slow addition maintains a low concentration of the active alkylating species in the mixture. This prevents the uncatalyzed background reaction (which is racemic) from competing with the ligand-accelerated pathway, thereby preserving high enantiomeric excess.

  • Enolate Trapping: After stirring for an additional 2 hours at -30 °C, add TMSCl (2.0 mmol) and triethylamine (2.5 mmol) to the reaction mixture. Allow the mixture to warm to room temperature overnight. This step traps the chiral zinc enolate as the stable silyl enol ether.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Crucial: Avoid acidic workup to preserve the acid-sensitive silyl enol ether. Extract with hexanes (3 x 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography using neutral alumina or silica pre-treated with 1% Et3​N .

Quantitative Data Summary

The choice of alkylating agent and ligand significantly impacts the yield and enantioselectivity. Trialkylaluminum reagents generally provide superior yields for methyl additions to sterically hindered enones compared to dialkylzinc reagents, due to their higher nucleophilicity and stronger Lewis acidity[1].

Alkylating AgentLigand TypeSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Et2​Zn (S,R,R)-PhosphoramiditeToluene-308592
Me2​Zn (S,R,R)-PhosphoramiditeToluene-304588
Me3​Al (S,R,R)-Phosphoramidite CH2​Cl2​ 07894
Et3​Al (S,R,R)-Phosphoramidite CH2​Cl2​ 08296

References

  • Copper-Catalyzed Asymmetric Conjugate Addition of Trialkylaluminium Reagents to Trisubstituted Enones: Construction of Chiral Quaternary Centers. Chemistry – A European Journal, 2007.[Link][1]

  • Domino Asymmetric Conjugate Addition-Conjugate Addition. Organic Letters, 2014.[Link][2]

  • Highly Enantioselective Copper-Phosphoramidite Catalyzed Kinetic Resolution of Chiral 2-Cyclohexenones. Angewandte Chemie, 2001.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dimethyl-2-cyclohexen-1-one

Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured into a problem-oriented troubleshooting guide and a conceptual FAQ section to provide both immediate solutions and a deeper mechanistic understanding.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has a very low yield and has produced a significant amount of a sticky, insoluble polymer. What is the likely cause?

A1: The most common cause for this issue is the polymerization of the Michael acceptor, typically methyl vinyl ketone (MVK), under basic reaction conditions. MVK is highly susceptible to anionic polymerization, which competes directly with the desired Michael addition, drastically reducing the yield of your target compound.

Probable Cause:

  • High concentration of MVK: Adding MVK all at once creates a high concentration that favors polymerization.

  • Strongly basic conditions: Strong bases can rapidly initiate polymerization.

  • Elevated temperatures: Heat can accelerate the rate of polymerization.

Recommended Solutions:

  • Slow Addition: Add the methyl vinyl ketone dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to keep its instantaneous concentration low.

  • In Situ Generation of MVK: Use a Mannich base precursor, such as 4-(diethylamino)-2-butanone methiodide, which generates MVK in situ under the reaction conditions. This ensures a low, steady concentration of the reactive Michael acceptor.

  • Use an MVK Surrogate: Consider using a more stable MVK equivalent that is less prone to polymerization. A classic example is the Wichterle reaction, which employs 1,3-dichloro-cis-2-butene as the MVK precursor.[1] Another strategy involves using α-silylated vinyl ketones, which stabilize the intermediate anion and suppress polymerization.[2]

Q2: My final product is a mixture of 2,3-dimethyl-2-cyclohexen-1-one and another isomer, 2-ethyl-2-cyclohexen-1-one. How can I improve the regioselectivity?

A2: This issue arises from the non-selective formation of enolates from your ketone starting material. If you are using a Robinson annulation approach starting with 2-butanone, deprotonation can occur at two different α-carbons, leading to two different nucleophiles and, consequently, two different isomeric products.[3]

  • Kinetic Enolate: Forms faster by removing the more accessible, less-hindered proton (from the methyl group at C1). This leads to the undesired 2-ethyl isomer after annulation.

  • Thermodynamic Enolate: Forms more slowly but is more stable due to the more substituted double bond (at C3). This leads to the desired 2,3-dimethyl product.

Recommended Solutions:

  • Favor the Thermodynamic Enolate: To selectively generate the thermodynamic enolate, use a weaker base in a protic solvent at a higher temperature or allow the reaction to equilibrate for a longer time. This allows the initially formed kinetic enolate to revert and form the more stable thermodynamic isomer.

  • Use a Pre-formed Enolate or Enamine: For precise control, consider forming the enolate regioselectively before adding the Michael acceptor. Using a bulky base like Lithium Diisopropylamide (LDA) at low temperatures in an aprotic solvent (like THF) will favor the kinetic enolate. To favor the thermodynamic product, a Stork enamine synthesis approach using an amine like pyrrolidine can provide excellent regioselectivity for the more substituted position.[4]

Condition Base/Solvent Temperature Predominant Enolate Major Product
Kinetic ControlLDA / THF-78 °CKinetic2-Ethyl-2-cyclohexen-1-one
Thermodynamic ControlNaOEt / EtOHRefluxThermodynamic2,3-Dimethyl-2-cyclohexen-1-one
Q3: I've isolated the intermediate β-hydroxy ketone instead of the final α,β-unsaturated product. How do I complete the reaction?

A3: The final step of the synthesis is an aldol condensation, which involves the dehydration of the β-hydroxy ketone intermediate.[5] This step is often the rate-limiting part of the sequence and may not go to completion if the conditions are too mild. The dehydration is an equilibrium process that is driven forward by the formation of the highly stable conjugated π-system of the enone.[6]

Probable Cause:

  • Insufficient Heat: The initial Michael addition and aldol addition can often occur at room temperature or below, but the elimination (dehydration) step typically requires heating.[7]

  • Incorrect pH: The dehydration can be catalyzed by either acid or base. If the reaction medium is neutralized prematurely, the elimination may stall.

Recommended Solutions:

  • Thermal Promotion: If the intermediate has been isolated, re-subject it to the reaction conditions but with heating. Refluxing in the presence of either an acid (like p-TsOH) or a base (like NaOH or KOH) will promote the elimination of water.[7]

  • One-Pot Procedure: Often, the entire Robinson annulation is performed in one pot. After the initial Michael addition is complete, the temperature of the reaction is raised to drive the cyclization and subsequent dehydration without isolating the intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2,3-Dimethyl-2-cyclohexen-1-one via the Robinson Annulation?

A1: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][8] For the synthesis of 2,3-Dimethyl-2-cyclohexen-1-one from 2-butanone and methyl vinyl ketone (MVK), the process is as follows:

  • Enolate Formation: A base removes an α-proton from 2-butanone. To obtain the desired product, the proton at C3 must be removed to form the thermodynamic enolate.

  • Michael Addition (C-C Bond Formation): The enolate acts as a nucleophile, attacking the β-carbon of MVK in a conjugate addition. This forms a new carbon-carbon bond and generates a new enolate.

  • Proton Transfer: A proton transfer neutralizes the enolate, forming a 1,5-diketone intermediate (5-methylheptane-2,6-dione).

  • Intramolecular Aldol Addition: The base removes another α-proton (this time from the methyl group at C5) to form a new enolate. This enolate then attacks the other carbonyl group within the same molecule, forming a six-membered ring and a β-hydroxy ketone.

  • Dehydration (Condensation): Under heating, the β-hydroxy group is eliminated as water to form a double bond in conjugation with the carbonyl group, yielding the final product, 2,3-Dimethyl-2-cyclohexen-1-one.

G Robinson Annulation Mechanism cluster_0 Michael Addition cluster_1 Aldol Condensation A 2-Butanone Enolate B 1,5-Diketone Intermediate A->B + MVK C β-Hydroxy Ketone B->C Intramolecular Aldol Addition D 2,3-Dimethyl-2-cyclohexen-1-one C->D Dehydration (-H2O)

Caption: Key stages of the Robinson annulation synthesis.

Q2: Besides polymerization and regioselectivity, what other side reactions can occur?

A2: Several other side reactions can diminish the yield or purity of the final product.

  • Poly-alkylation: In routes that involve discrete alkylation steps, such as the synthesis from Hagemann's ester, it can be challenging to prevent the addition of multiple alkyl groups.[9] This is especially true if a strong base and an excess of the alkylating agent are used.

  • Aromatization: Cyclohexenone systems, particularly those derived from Hagemann's ester, can undergo aromatization to form substituted phenols under certain oxidative or strongly acidic/basic conditions.[10][11] This is an irreversible process that leads to a complete loss of the desired cyclohexenone core.

  • Self-Condensation of the Ketone: The starting ketone (e.g., 2-butanone) can undergo self-aldol condensation, competing with the desired Michael addition to MVK. This is more prevalent if MVK is added too slowly or if the ketone is particularly prone to self-reaction.

G Troubleshooting Workflow for Low Yield Start Low Yield of 2,3-Dimethyl-2-cyclohexen-1-one Polymer Is a sticky polymer observed? Start->Polymer Isomers Are multiple isomers present (e.g., by GC-MS)? Polymer->Isomers No Sol_Polymer Cause: MVK Polymerization Solution: Slow MVK addition, use MVK precursor. Polymer->Sol_Polymer Yes Hydroxy Is the β-hydroxy ketone isolated instead of enone? Isomers->Hydroxy No Sol_Isomers Cause: Poor Regiocontrol Solution: Adjust base/solvent for thermodynamic control. Isomers->Sol_Isomers Yes Sol_Hydroxy Cause: Incomplete Dehydration Solution: Increase temperature or add acid/base catalyst. Hydroxy->Sol_Hydroxy Yes End Review other side reactions (e.g., self-condensation) Hydroxy->End No

Caption: Decision tree for diagnosing common synthesis issues.

Q3: How should I purify the final product, 2,3-Dimethyl-2-cyclohexen-1-one?

A3: Purification is critical for removing side products and unreacted starting materials. A multi-step approach is typically most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This usually involves neutralizing the reaction mixture, extracting the product into an organic solvent (like diethyl ether or ethyl acetate), and washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.[12]

  • Distillation: For thermally stable, liquid products like 2,3-Dimethyl-2-cyclohexen-1-one, vacuum distillation is a highly effective method for purification on a larger scale. It efficiently separates the product from non-volatile polymers and starting materials with significantly different boiling points.[12]

  • Column Chromatography: For the highest purity, especially when separating from close-boiling isomers, silica gel column chromatography is the preferred method.[13] A non-polar eluent system, such as a mixture of ethyl acetate and petroleum ether or hexane, is typically used. The polarity of the eluent can be adjusted to achieve optimal separation based on TLC analysis.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Robinson Annulation (Thermodynamic Control)

This protocol is a representative example and should be adapted and optimized.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add 100 mL of absolute ethanol.

  • Base Formation: Add sodium metal (1.1 eq) in small pieces to the ethanol to form sodium ethoxide. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to 0 °C.

  • Ketone Addition: Add 2-butanone (1.0 eq) dropwise to the sodium ethoxide solution. Allow the mixture to stir for 30 minutes at room temperature to favor the formation of the thermodynamic enolate.

  • Michael Addition: Cool the mixture back to 0 °C. Add methyl vinyl ketone (MVK) (0.95 eq) dropwise via the addition funnel over 30 minutes. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Condensation: Heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete intramolecular aldol condensation and dehydration. Monitor the reaction progress by TLC or GC-MS.

  • Workup & Purification: Cool the mixture to room temperature and neutralize with dilute HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or silica gel chromatography.

References

  • White, J. D., & Hrnciar, P. (2000). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkivoc, 2000(5), 854-871. [Link]

  • Wikipedia. (n.d.). Hagemann's ester. [Link]

  • White, J. D., & Hrnciar, P. (2000). The use of Hagemann's esters to prepare highly functionalized phenols and benzenes. ResearchGate. [Link]

  • Sung, W. L. (1964). Alkylation studies on Hagemann's ester: an approach to the synthesis of the trisporic acids. Oregon State University. [Link]

  • Mukhopadhyay, R., & Chatterjee, A. (1990). Studies on alkylation of Hagemann's ester and its derivatives with alkyl halides and Michael acceptors. Zenodo. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

  • Chemistry Stack Exchange. (2015). What is the problem with forming 2,3-dimethylcyclohex-2-en-1-one?[Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • Chatterjee, A. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Chem-Station. (2009). Robinson Annulation Reaction. [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. [Link]

  • Akane's McMurry Special Training Room. (2016). 23-3. Synthesis of Enone. [Link]

Sources

Optimization

Improving the yield of Robinson annulation reactions

Title: Technical Support Center: Optimizing and Troubleshooting the Robinson Annulation Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with research...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing and Troubleshooting the Robinson Annulation

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to optimize the Robinson annulation—a powerful tandem Michael addition and intramolecular aldol condensation used to construct six-membered cyclic enones. While theoretically straightforward, the reaction is notoriously susceptible to side reactions, enone polymerization, and poor stereocontrol.

This guide abandons generic advice in favor of field-proven causality, troubleshooting logic, and self-validating protocols to ensure high-yield, enantioselective annulations.

Mechanistic Logic & Workflow

Before troubleshooting, we must understand the mechanistic cascade. The reaction relies on the precise synchronization of two distinct carbon-carbon bond-forming events. If the kinetics of these two steps are mismatched, the yield will plummet.

RobinsonMechanism Donor Michael Donor (Ketone Enolate) MichaelAdduct 1,5-Diketone (Michael Adduct) Donor->MichaelAdduct Base/Acid Catalysis Acceptor Michael Acceptor (alpha,beta-Unsaturated Ketone) Acceptor->MichaelAdduct Conjugate Addition AldolIntermediate beta-Hydroxy Ketone (Intramolecular Aldol) MichaelAdduct->AldolIntermediate Intramolecular Attack Product Cyclohexenone (Annulation Product) AldolIntermediate->Product Dehydration (-H2O)

Mechanistic cascade of the Robinson Annulation from Michael addition to dehydration.

FAQ & Troubleshooting Guide

Q1: My reaction suffers from low yields, and I observe a thick, gummy byproduct. What is causing this, and how can I prevent it? A: You are likely observing the polymerization of your Michael acceptor (typically methyl vinyl ketone, MVK). MVK is highly reactive and prone to base-catalyzed polymerization when present in high steady-state concentrations.

  • The Scientific Causality: High concentrations of the enone in the presence of a base lead to intermolecular chain reactions rather than the desired conjugate addition with your ketone enolate.

  • The Solution: Do not add the enone all at once. Use a syringe pump to add MVK over several hours to keep its steady-state concentration low[1]. Alternatively, use an in situ enone precursor such as a Mannich base (e.g., 4-(diethylamino)butan-2-one) or a β -chloroketone. These precursors slowly eliminate amine or HCl under the reaction conditions, feeding the enone into the system at a controlled rate, drastically improving the yield[2].

Q2: I am attempting an asymmetric Robinson annulation to synthesize the Wieland-Miescher ketone, but my enantiomeric excess (ee) is stuck below 60%. How can I improve stereocontrol? A: The classical Hajos-Parrish-Eder-Sauer-Wiechert reaction utilizes L-proline as an organocatalyst to induce asymmetry[3]. Poor enantioselectivity usually stems from suboptimal solvent environments or uncatalyzed background reactions.

  • The Scientific Causality: L-proline activates the Michael donor via enamine formation, providing a chiral pocket for the incoming acceptor[4]. If the solvent disrupts the hydrogen-bonding network of the transition state, stereocontrol is lost.

  • The Solution: Switch to a polar aprotic solvent like DMSO, or explore greener alternatives like polyethylene glycol (PEG) or ionic liquids, which have been shown to enhance both yield and enantioselectivity while allowing for lower catalyst loading[4]. Furthermore, the addition of acidic additives (e.g., trifluoroacetic acid or substoichiometric carboxylic acids) can significantly accelerate the enamine formation and hydrolysis steps, minimizing non-selective background pathways and boosting both yield and ee[5][6].

Q3: The Michael addition seems to work (I can isolate the 1,5-diketone by LC-MS), but the subsequent ring closure does not occur. Why? A: This is a classic issue of thermodynamic barriers or structural constraints preventing the intramolecular aldol condensation.

  • The Scientific Causality: The aldol condensation requires an enolizable alkyl group adjacent to the carbonyl of the original Michael acceptor. If you used an acceptor like phenyl vinyl ketone, the resulting adduct lacks the necessary α -hydrogens on the "far" side to form the 6-membered ring. Attempting to close the ring from the other side would require a highly strained 4-membered transition state (Baeyer strain), which is thermodynamically forbidden[7].

  • The Solution: Ensure your Michael acceptor has an alkyl group (like methyl in MVK) attached to the carbonyl[7]. If the structure is correct but cyclization still stalls, the reaction may simply need a thermodynamic push. Isolate the 1,5-diketone and subject it to a separate, stronger base-catalyzed step (e.g., piperidine or KOH with heating) or acidic conditions (e.g., p-TsOH in refluxing benzene with a Dean-Stark trap to drive off water)[8].

TroubleshootingLogic Issue Cyclization Failure (1,5-Diketone Stalls) Check1 Check Acceptor Structure Issue->Check1 Cause1 No alpha-alkyl group (e.g., Phenyl Vinyl Ketone) Check1->Cause1 Structural constraint Cause2 High Activation Energy for Aldol Step Check1->Cause2 Thermodynamic barrier Solution1 Redesign Route: Use Alkyl Vinyl Ketone Cause1->Solution1 Solution2 Two-Step Protocol: Add Acid/Heat + Dean-Stark Cause2->Solution2

Diagnostic logic tree for stalled cyclization during the Robinson Annulation.

Quantitative Data Summary: Catalyst and Condition Optimization

To guide your reaction design, the following table synthesizes quantitative outcomes based on various catalytic systems and conditions for asymmetric Robinson annulations[4][5][6][9].

Catalyst SystemAdditive / SolventTarget ProductYield (%)Enantiomeric Excess (ee %)Key Advantage
L-Proline (30 mol%) DMSOWieland-Miescher Ketone~68%76%Standard benchmark, readily available[3].
L-Proline Ionic Liquids / PEGChiral Bicyclic Enones>80%>85%Enhanced yield/ee, greener solvent, recyclable[4].
Pyrrolidine Carboxylic AcidsChalcone-Acetone AdductsModerate-HighSignificantAcid additives improve yield and turnover[5].
Amino Acid Salts on Silica None (Solid Support)Tricyclic Precursors84%97%Easy recovery, reusable for 3+ cycles without loss of activity[6].
Polymer-Supported Proline Continuous FlowWieland-Miescher KetoneHigh (TON 117)HighScalable (65 mmol/24h), excellent for library generation[9].

Standardized Experimental Protocols

As a self-validating system, a protocol must include internal checks to ensure the reaction is proceeding correctly. Below are two highly reliable methodologies.

Protocol A: Step-wise Base-Catalyzed Robinson Annulation (Avoiding Polymerization)

Objective: Synthesize a fused bicyclic enone using a controlled enone addition.

  • Preparation of the Enolate: In a flame-dried, argon-purged flask, dissolve the Michael donor (e.g., 2-methylcyclohexane-1,3-dione, 1.0 equiv) in anhydrous ethanol (0.5 M). Cool to 0 °C. Add catalytic potassium tert-butoxide (0.05 equiv) and stir for 20 minutes to ensure complete enolate formation[1].

  • Controlled Addition: Load methyl vinyl ketone (MVK, 1.1 equiv) into a syringe. Using a syringe pump, add the MVK dropwise to the enolate solution over a period of 4 to 5 hours at 0 °C.

    • Validation Check: The solution should turn pale yellow to orange. A rapid darkening or formation of a viscous sludge indicates MVK polymerization (addition is too fast).

  • Michael Adduct Isolation: Once addition is complete, quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Validation Check: TLC or crude NMR should show the 1,5-diketone intermediate and the complete absence of the enone double bond signals.

  • Aldol Condensation: Dissolve the crude 1,5-diketone in benzene or toluene (0.2 M). Add p-toluenesulfonic acid (0.1 equiv). Attach a Dean-Stark apparatus and reflux for 12 hours.

    • Validation Check: The collection of water in the Dean-Stark trap physically confirms the dehydration step of the aldol condensation.

  • Purification: Cool, wash with saturated NaHCO₃, concentrate, and purify via flash chromatography.

Protocol B: Organocatalytic Asymmetric Synthesis of Wieland-Miescher Ketone

Objective: Enantioselective synthesis using L-proline.

  • Reaction Setup: To a solution of 2-methylcyclohexane-1,3-dione (1.0 equiv) and MVK (1.5 equiv) in anhydrous DMSO (0.5 M), add L-proline (0.3 equiv)[3].

  • Incubation: Stir the mixture at room temperature for 3 to 5 days under an inert atmosphere.

    • Validation Check: Monitor by chiral HPLC or GC. The reaction is notoriously slow; do not heat the reaction, as elevated temperatures will degrade the enantioselectivity.

  • Workup: Once the starting material is consumed, dilute the mixture with water and extract extensively with ethyl acetate (DMSO requires multiple extractions).

  • Acidic Wash: Wash the combined organic layers with 1M HCl to remove the L-proline catalyst, followed by a brine wash.

  • Concentration & Optical Purity: Dry over Na₂SO₄ and concentrate under reduced pressure. Recrystallize the crude product from hexanes/ether to upgrade the enantiomeric excess to >95%[9].

References

  • Benchchem. "Application Notes and Protocols: L-Proline and its Derivatives as Catalysts for Robinson Annulation Reactions." Benchchem.
  • Eventact. "Improvement of Organocatalytic Robinson Annulation by Acid Additives." Eventact.
  • Total Synthesis. "Robinson Annulation Mechanism & Examples." Total Synthesis.
  • Wikipedia. "Robinson annulation." Wikipedia.
  • St. Paul's Cathedral Mission College. "CARBONYL COMPOUNDS - PART-28." SPCMC.
  • RECERCAT. "A Highly Active Polymer-Supported Catalyst for Asymmetric Robinson Annulations in Continuous Flow." RECERCAT.
  • PMC - NIH. "Amino acid salt catalyzed intramolecular Robinson annulation." NIH.
  • CLOCKSS. "ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES." CLOCKSS.
  • Organic Chemistry Portal. "Robinson Annulation." Organic Chemistry Portal.
  • StackExchange. "Why does no Robinson Annulation occur after the Michael addition?" StackExchange.

Sources

Troubleshooting

Distillation conditions for 2,3-Dimethyl-2-cyclohexen-1-one

Welcome to the Technical Support Center for the purification of 2,3-Dimethyl-2-cyclohexen-1-one . This guide is engineered for researchers, scientists, and drug development professionals requiring high-fidelity isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,3-Dimethyl-2-cyclohexen-1-one . This guide is engineered for researchers, scientists, and drug development professionals requiring high-fidelity isolation of this functionalized α,β -unsaturated ketone. Because this compound is a critical building block in the synthesis of complex molecules—including unnatural cannabinoids and highly substituted conjugate systems[1]—maintaining its structural integrity during purification is paramount.

Below, you will find quantitative physical data, an authoritative troubleshooting Q&A, and a self-validating step-by-step vacuum distillation protocol.

Part 1: Quantitative Thermophysical Data

To establish a baseline for your distillation parameters, refer to the following verified physical properties of 2,3-dimethyl-2-cyclohexen-1-one.

PropertyValueReference
CAS Number 1122-20-9[2]
Molecular Weight 124.18 g/mol [2]
Appearance Light yellow oil
Boiling Point (Atmospheric) ~190.99 °C[2]
Boiling Point (Reduced Pressure: 20 mmHg) 93–95 °C[1]
Flash Point 71.7 °C[2]

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 2,3-dimethyl-2-cyclohexen-1-one polymerizing or degrading into a dark resin during distillation? A1: As an α,β -unsaturated ketone, 2,3-dimethyl-2-cyclohexen-1-one is highly susceptible to thermally induced radical polymerization and auto-oxidation.

  • The Causality: Heating the compound to its atmospheric boiling point (~191 °C) provides sufficient activation energy for the conjugated π -system to undergo cross-linking or Diels-Alder dimerization.

  • The Solution: You must bypass this thermal threshold by performing a vacuum distillation. Lowering the system pressure to 20 mmHg depresses the boiling point to a safe 93–95 °C[1]. If your crude matrix has a history of severe degradation, add a trace amount (0.01–0.05% w/w) of a radical scavenger like BHT (butylated hydroxytoluene) to the distillation flask to inhibit radical chain propagation.

Q2: I am observing sudden pressure spikes and violent "bumping" in the distillation flask. How can I stabilize the vaporization? A2: Bumping occurs when the liquid superheats and rapidly boils, which is a common failure mode in vacuum distillations of viscous organic mixtures.

  • The Causality: Under vacuum, standard boiling chips rapidly lose their trapped air and cease to provide nucleation sites. Without these sites, the liquid superheats until a massive, explosive vapor release occurs, physically carrying crude impurities up into the receiving flask and ruining the fraction.

  • The Solution: Incorporate robust magnetic stirring at a high speed (e.g., 700–800 RPM). The mechanical vortex creates continuous dynamic nucleation sites. Alternatively, utilize a capillary bleed tube to introduce a micro-stream of inert gas (Argon or Nitrogen) directly into the liquid phase.

Q3: My isolated fraction at 93–95 °C (20 mmHg) still contains regioisomeric impurities. How can I improve the separation? A3: If co-distillation of structurally similar impurities occurs (such as unreacted starting materials or regioisomers like 2,6-dimethyl-2-cyclohexen-1-one), the theoretical plates of your setup are insufficient.

  • The Causality: A simple short-path distillation head does not provide enough surface area for the repeated vaporization-condensation cycles required to separate compounds with narrow boiling point differentials.

  • The Solution: Insert a Vigreux column (15–20 cm) between the distillation flask and the distillation head. Wrap the column in glass wool or aluminum foil to maintain an adiabatic environment. This ensures the temperature gradient is dictated solely by the vapor-liquid equilibrium of the mixture, rather than ambient cooling.

Part 3: Step-by-Step Vacuum Distillation Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Equipment Preparation & Inerting

  • Flame-dry the distillation flask, Vigreux column, short-path distillation head, and receiving flasks under vacuum.

  • Flush the system with Argon. Causality: Enones are sensitive to hydration and aldol-type side reactions under prolonged heating; eliminating ambient moisture prevents these side reactions.

Step 2: System Assembly

  • Charge the distillation flask with the crude 2,3-dimethyl-2-cyclohexen-1-one.

  • Add a Teflon-coated magnetic stir bar and 0.05% w/w BHT (if polymerization is a known risk for your specific crude matrix).

  • Apply a thin layer of high-vacuum grease to all ground-glass joints.

Step 3: Vacuum Application & Leak Validation (Critical)

  • Connect the system to a vacuum pump equipped with a digital pressure controller and a dry-ice cold trap.

  • Gradually lower the pressure to the target of 20 mmHg.

  • Self-Validating Check: Isolate the pump valve and observe the digital pressure gauge. The system must hold 20 mmHg steadily for 5 minutes. If the pressure rises, you have a micro-leak. Do not apply heat until the leak is resolved, as fluctuating pressure will destroy the boiling point gradient and ruin fraction separation.

Step 4: Heating & Fractionation

  • Submerge the flask in a silicone oil bath and initiate stirring at 700 RPM.

  • Gradually increase the bath temperature to 115–125 °C.

  • Fore-run: Collect any distillate that condenses below a vapor temperature of 90 °C. This fraction contains residual solvents and low-boiling impurities.

  • Main Fraction: Once the vapor temperature stabilizes cleanly at 93 °C, rotate the "cow" receiver or swap the flask. Collect the clear, light yellow oil up to 95 °C[1].

  • Residue: Discontinue heating when the vapor temperature drops or the crude flask is nearly empty. Never distill to dryness to prevent localized overheating and charring of the heavy tailings.

Part 4: Distillation Workflow & Troubleshooting Logic

DistillationWorkflow Start Crude 2,3-Dimethyl-2-cyclohexen-1-one Setup Setup Vacuum Distillation Target: 20 mmHg Start->Setup Heat Apply Heat & Vacuum Bath: 115-125°C Setup->Heat Monitor Monitor Vapor Temp Heat->Monitor Bump Issue: Bumping Heat->Bump Polymer Issue: Polymerization Heat->Polymer Forerun Fore-run Fraction < 90°C Monitor->Forerun Volatiles Main Main Fraction 93-95°C Monitor->Main Product Tail Tailings / Residue > 95°C Monitor->Tail Heavy Impurities FixBump Increase Stirring / Check Vacuum Leaks Bump->FixBump FixPoly Lower Pressure / Add BHT Inhibitor Polymer->FixPoly

Workflow for the vacuum distillation and troubleshooting of 2,3-Dimethyl-2-cyclohexen-1-one.

References

  • Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [1] Defluorodearomatization: A Photocatalytic Birch-Like Reduction That Enables C–C Bond Formation and Provides Access to Unnatural Cannabinoids | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] 1122-20-9 C8H12O - Chemical Dictionary | Guidechem. Available at:

Sources

Optimization

Advanced Technical Support Center: Overcoming Steric Hindrance in Cyclohexenone Reactions

Welcome to the Technical Support Center for advanced organic synthesis. As drug development increasingly relies on complex, densely functionalized cyclic scaffolds, researchers frequently encounter severe steric hindranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As drug development increasingly relies on complex, densely functionalized cyclic scaffolds, researchers frequently encounter severe steric hindrance when attempting functionalization—particularly conjugate (Michael) additions—on substituted cyclohexenones.

This guide is engineered for senior scientists and drug development professionals. It moves beyond basic troubleshooting to address the fundamental quantum and mechanistic causalities behind reaction failures, providing self-validating protocols to ensure experimental success.

Section 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why do my standard Rhodium-catalyzed conjugate additions fail completely when working with γ-substituted cyclohexenones? A1: Rhodium-catalyzed conjugate additions rely on the effective coordination of the enone acceptor to the rhodium center to facilitate the migratory insertion of the nucleophile. When steric bulk is present in proximity to the unsaturation (specifically at the γ-position, such as C4 or C5), this critical coordination step is physically blocked[1]. Because the catalyst cannot bind the substrate, the catalytic cycle never initiates. To overcome this, you must switch to a catalyst with a different coordination geometry and mechanism, such as a ligand-free cationic Palladium(II) system[1].

Q2: I have been told to add a Lewis Acid to force the reaction. How does this actually overcome the steric barrier? A2: Traditionally, chemists believed Lewis acids accelerated reactions solely by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. However, recent activation strain and Kohn–Sham molecular orbital analyses reveal a different primary causality: Pauli-repulsion lowering . When a Lewis acid coordinates to the carbonyl oxygen of a hindered cyclic system, it polarizes the filled orbitals of the substrate away from the incoming nucleophile. This directly reduces the steric (Pauli) repulsion between the nucleophile and the substrate, which is a general phenomenon for overcoming steric barriers in cyclic systems.

Q3: In Copper-catalyzed asymmetric conjugate additions with bulky chiral ligands, why does increasing the ligand concentration stall the reaction? A3: In Cu-catalyzed additions (e.g., using diorganozinc reagents), steric hindrance can prevent the complexation of a second ligand molecule to the Cu(I) cation. This limitation is actually a mechanistic advantage: it leads to the formation of an extremely fast, highly active 1:1:1 ternary complex (enone : Et₂Zn : CuX·L)[2]. If you artificially force excess bulky PIII ligands into the system, you disrupt this ternary complex, saturate the metal center, and stall the rate-limiting reductive elimination or carbocupration step[2].

Section 2: Visualizing the Troubleshooting Logic

To streamline your optimization process, utilize the following decision tree and mechanistic pathway diagrams.

DecisionTree Start Sterically Hindered Cyclohexenone Q1 Position of Hindrance? Start->Q1 Gamma γ-Substitution (e.g., C4/C5 bulk) Q1->Gamma Beta β-Substitution (e.g., C3 bulk) Q1->Beta RhFail Avoid Rh-Catalysts (Coordination Blocked) Gamma->RhFail CuSol Use Cu(I) + Chiral PIII (Strict 1:1 L:M Ratio) Beta->CuSol For Asymmetric 1,4-Addition Lewis Apply Lewis Acid (Lowers Pauli Repulsion) Beta->Lewis For General Electrophile Activation PdSol Use Cationic Pd(II) + NaNO3 Additive RhFail->PdSol Alternative Pathway

Troubleshooting decision tree for selecting catalytic systems based on cyclohexenone steric hindrance.

Mechanism Enone Hindered Enone (High Pauli Repulsion) Complex LA-Enone Complex Enone->Complex LA Lewis Acid Catalyst LA->Complex Polarization Orbital Polarization (Away from Nucleophile) Complex->Polarization LowerPauli Reduced Steric Clash Polarization->LowerPauli Product Successful Conjugate Addition LowerPauli->Product Nucleophilic Attack

Mechanistic pathway of Lewis acid-mediated Pauli repulsion lowering in hindered cyclic systems.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual or chemical checkpoints to ensure the mechanistic causality is functioning as intended before you commit to full workup and isolation.

Protocol A: Ligand-Free Pd(II)-Catalyzed Conjugate Addition (For γ-Hindered Substrates)

This protocol utilizes a cationic Pd(II) system which circumvents the coordination failures seen in Rh-catalysis[1].

Reagents: γ-substituted cyclohexenone (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(CH₃CN)₄(BF₄)₂ (5 mol%), NaNO₃ (20 mol%), Trifluorotoluene (solvent).

  • Preparation: In an open-air reaction vial, dissolve the γ-substituted cyclohexenone and arylboronic acid in trifluorotoluene.

  • Catalyst Activation: Add the cationic Pd(II) source and the NaNO₃ additive.

    • Causality Note: NaNO₃ is critical. It acts as a redox mediator to maintain the palladium center in the active +2 oxidation state, preventing premature reduction by the organoboron reagent[1].

  • Execution: Stir the mixture at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the solution visually. The reaction should remain a homogeneous, clear/yellowish solution. If the solution turns opaque black with a fine precipitate , Pd(0) black has crashed out. This indicates a failure in the oxidation state maintenance (likely degraded NaNO₃ or incompatible solvent). Halt the reaction and prepare fresh additives.

  • Workup: Filter through a short pad of silica gel to remove metal traces, concentrate, and purify via flash chromatography.

Protocol B: Cu-Catalyzed Asymmetric Conjugate Addition (For β-Hindered Substrates)

This protocol leverages the rapid turnover of 1:1 CuX·L precatalysts to overcome steric crowding during asymmetric induction[2].

Reagents: β-substituted cyclohexenone (1.0 equiv), Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv), Cu(OTf)₂ (2 mol%), Chiral PIII Ligand (e.g., phosphoramidite, 2 mol%), Toluene (solvent).

  • Precatalyst Assembly: Under a strict argon atmosphere, combine Cu(OTf)₂ and the chiral PIII ligand in anhydrous toluene. Stir for 30 minutes at room temperature.

    • Causality Note: Ensure a strict 1:1 molar ratio of metal to ligand. Excess ligand will cause steric stalling at the metal center[2].

  • In Situ Reduction: Cool the precatalyst solution to 0 °C. Add 0.1 equivalents of Et₂Zn dropwise.

  • Self-Validation Checkpoint: The initial Cu(OTf)₂ complex is pale blue/green. Upon the addition of Et₂Zn, the solution must transition to a yellow or colorless state within 5 minutes. This confirms the complete in situ reduction of Cu(II) to the active Cu(I) species[2]. If the solution remains green, your Et₂Zn has oxidized (likely to inactive ZnO) due to moisture/air exposure. Do not proceed; acquire a fresh reagent bottle.

  • Substrate Addition: Once the active Cu(I) species is validated, add the cyclohexenone substrate, followed by the slow dropwise addition of the remaining Et₂Zn over 1 hour.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with ethyl acetate, and purify.

Section 4: Quantitative Catalyst Comparison

To aid in route scouting, the following table summarizes the quantitative performance metrics and steric tolerances of various catalytic systems when applied to cyclohexenones.

Catalyst SystemTarget Hindrance PositionKey Reagents / AdditivesTypical Yield & SelectivityPrimary Limitation / Causality
Rh(I) + Chiral Diene Unhindered or Mild α-bulkArylboronic acids>90% yield, >95% eeFails with γ-steric bulk due to blocked substrate coordination[1].
Ligand-Free Pd(II) γ, γγ, or βγ-SubstitutedArylboronic acids, NaNO₃Up to 76% yield, >20:1 dr[1]Requires specific additives (NaNO₃) to prevent Pd(0) precipitation[1].
Cu(I) + PIII Ligands β-SubstitutedDiorganozinc (e.g., Et₂Zn)>90% yield, >95% ee[2][3]Highly sensitive to ligand-to-metal ratio; excess ligand halts turnover[2].
Lewis Acid Activation General α/β bulkNucleophiles + Ti/Li saltsVariable (Accelerates rate)Strong Lewis acids may trigger undesired ring-opening or polymerization.

References

  • Mild and Ligand-Free Pd(II)-Catalyzed Conjugate Additions to Hindered γ-Substituted Cyclohexenones Source: Organic Letters - ACS Publications URL:[Link]

  • On the role of PIII ligands in the conjugate addition of diorganozinc derivatives to enones Source: Chemistry (Marburg, Germany) - NIH URL:[Link]

  • Cyclohexenone Source: Grokipedia URL:[Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: The Journal of Organic Chemistry - PMC / NIH URL:[Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide (ACS version) Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isomerization of 2,3-Dimethyl-2-cyclohexen-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic bottlenecks researchers face when manipulating 2,3-dimethyl-2-cyclohexen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic bottlenecks researchers face when manipulating 2,3-dimethyl-2-cyclohexen-1-one.

Because this compound is a highly stable α,β -unsaturated ketone, its isomerization typically takes two distinct pathways depending on your synthetic goal: Base-Catalyzed Deconjugation (shifting the double bond to the kinetically favored β,γ -position) and Photochemical Isomerization (accessing highly reactive trans-cyclohexenone intermediates).

This guide provides self-validating protocols, causal troubleshooting, and quantitative benchmarks to ensure irreproducibility is engineered out of your workflows.

Part 1: Base-Catalyzed Deconjugative Isomerization

The Mechanistic Causality

The α,β -unsaturated isomer (2,3-dimethyl-2-cyclohexen-1-one) is thermodynamically favored by approximately 4–6 kcal/mol due to extended π -conjugation[1]. To isomerize this to the β,γ -isomer (2,3-dimethyl-3-cyclohexen-1-one), we must force the system into a strict kinetic regime.

By using a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, we selectively abstract the less hindered γ -proton to form an extended dienolate. Because the highest occupied molecular orbital (HOMO) of this dienolate has its greatest electron density at the α -carbon, a rapid quench with a weak acid kinetically protonates the α -position, yielding the deconjugated product. Any deviation in temperature or the presence of protic impurities will cause the system to fall into its thermodynamic sink, reverting to the starting material[2].

Diagnostic Workflow

BaseCatalyzedIsomerization SM 2,3-Dimethyl-2-cyclohexen-1-one (α,β-unsaturated) Deprotonation Kinetic Deprotonation (LDA, -78°C) SM->Deprotonation γ-H abstraction Dienolate Extended Dienolate Intermediate (Highest HOMO at α-carbon) Deprotonation->Dienolate Quench Kinetic Protonation (AcOH, -78°C) Dienolate->Quench Rapid quench Product 2,3-Dimethyl-3-cyclohexen-1-one (β,γ-unsaturated) Quench->Product Kinetic control Equilibration Thermodynamic Equilibration (T > -40°C or Protic Impurities) Product->Equilibration Re-conjugation Equilibration->SM Thermodynamic sink

Workflow of the kinetic deconjugative isomerization of 2,3-dimethyl-2-cyclohexen-1-one.

Self-Validating Protocol: Kinetic Deconjugation
  • Reagent Verification : Titrate your n -butyllithium against diphenylacetic acid prior to LDA generation.

    • Validation Check: A sharp transition to a persistent pale yellow indicates precise molarity. Causality : Excess n -BuLi acts as a nucleophile rather than a base, leading to irreversible 1,2-addition to the enone carbonyl.

  • Dienolate Generation : Add 2,3-dimethyl-2-cyclohexen-1-one (1.0 eq) dropwise to a freshly prepared solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

    • Validation Check: Extract a 0.1 mL aliquot, quench directly into D₂O, and analyze via rapid ¹H-NMR. You must observe >95% deuterium incorporation at the γ -position. If not, your LDA is compromised.

  • Kinetic Quenching : Rapidly inject a pre-cooled (-78 °C) solution of glacial acetic acid (2.0 eq) in THF.

    • Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 4:1). The β,γ -isomer will appear as a strictly less polar spot. Crucially, UV activity (254 nm) will drop significantly compared to the starting material because the π -conjugation has been broken.

Troubleshooting FAQs: Base Catalysis

Q: I am recovering mostly the starting α,β -unsaturated ketone. What went wrong? A: You have breached the kinetic envelope. This occurs if the internal temperature rises above -40 °C during the quench, or if you use an aqueous quench (like NH₄Cl) that is too slow. Resolution : Ensure the acetic acid quench is pre-cooled and injected rapidly. Do not remove the flask from the dry ice/acetone bath until the quench is fully complete.

Q: How do I prevent the β,γ -isomer from reverting during purification? A: Silica gel is mildly acidic and will catalyze the thermodynamic re-conjugation of the double bond. Resolution : Deactivate your silica gel by pre-treating the column with 1% triethylamine (TEA) in hexanes. Keep evaporation bath temperatures below 25 °C.

Part 2: Photochemical Isomerization (Trans-Cis & Triplet Pathways)

The Mechanistic Causality

Irradiating 2,3-dimethyl-2-cyclohexen-1-one with UV light (typically ~300 nm) excites the molecule to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a triplet excited state[3]. In six-membered rings, the relaxation of this triplet state forces a geometric twist of the double bond, yielding a highly strained, ground-state trans-cyclohexenone.

Because a trans-double bond in a six-membered ring violates Bredt's rule corollaries, this intermediate is violently reactive. If a nucleophile (like methanol) is present, it will immediately trap the intermediate to form a stable β -methoxy ketone. If no trap is present, the intermediate will undergo[2+2] dimerization or uncontrolled polymerization.

Diagnostic Workflow

PhotochemicalIsomerization GroundState Ground State Enone (cis-isomer) Excitation UV Irradiation (hv, 300 nm) GroundState->Excitation Triplet Triplet Excited State (T1, via ISC) Excitation->Triplet Intersystem Crossing TransEnone Highly Strained trans-Enone (Reactive Intermediate) Triplet->TransEnone Bond Twist / Relaxation Trapping Nucleophilic Trapping (e.g., MeOH) TransEnone->Trapping Excess Nucleophile Dimerization [2+2] Dimerization (Side Reaction) TransEnone->Dimerization Lack of Trap Product β-Methoxy Ketone (Stable Adduct) Trapping->Product Polymer Oligomeric Tars Dimerization->Polymer

Photochemical isomerization pathway highlighting the highly strained trans-enone intermediate.

Self-Validating Protocol: Photochemical Trapping
  • Oxygen Exclusion : Dissolve the enone in anhydrous, degassed Methanol (0.05 M). Sparge the solution with Argon for a minimum of 30 minutes.

    • Validation Check: Use an in-line dissolved oxygen (DO) meter. DO must be < 0.5 ppm. Causality : Molecular oxygen is a potent triplet quencher. If O₂ is present, it will intercept the triplet excited state before the trans-isomer can form, halting the reaction.

  • Irradiation : Place the solution in a quartz immersion well reactor and irradiate using a medium-pressure Hg lamp with a Pyrex filter (cutoff < 280 nm) to target the ~300 nm n→π∗ transition.

    • Validation Check: Monitor the disappearance of the 235 nm π→π∗ absorption band via UV-Vis spectroscopy. The reaction is complete when this peak flattens.

Troubleshooting FAQs: Photochemistry

Q: During photolysis, my reaction mixture turns brown and viscous, and yield is <10%. Why? A: You are observing oligomeric tar formation. Causality : This occurs when the concentration of the enone is too high (>0.1 M) or the nucleophilic trap (MeOH) is insufficiently reactive. The strained trans-isomer cannot find a trap fast enough and reacts with ground-state enone molecules. Resolution : Dilute the reaction to 0.02 M – 0.05 M and ensure your trapping solvent is completely anhydrous.

Part 3: Quantitative Optimization Data

To assist in experimental design, the following tables summarize the causal relationship between reaction conditions and isomerization success.

Table 1: Optimization of Base-Catalyzed Deconjugative Isomerization
Base SystemSolventTemp (°C)Quench Reagent β,γ : α,β RatioYield (%)Mechanistic Outcome
LDA (1.1 eq)THF-78AcOH (rapid)92 : 888%Optimal Kinetic Control
LDA (1.1 eq)THF0AcOH (rapid)45 : 5575%Partial Equilibration
NaHMDS (1.1 eq)THF-78H₂O (slow)60 : 4080%Poor Protonation Kinetics
t -BuOK (cat.) t -BuOH25H₂O0 : 10095%Thermodynamic Sink [2]
Table 2: Photochemical Trapping Efficiencies
Wavelength (nm)Solvent / TrapAdditiveConversion (%)Trapped Adduct Yield (%)
300 (Pyrex)MethanolNone>9585
300 (Pyrex)HexaneNone>95<10 (Polymerization)
350 (UVA)MethanolNone<5N/A (Insufficient Energy)

References

  • Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via Tandem Process of Amino Acid Involved Formal [4 + 2] and Decarboxylative–Mannich Sequence. The Journal of Organic Chemistry (ACS Publications). 1

  • Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones. The Journal of Organic Chemistry (ACS Publications). 2

  • Defluorodearomatization: A Photocatalytic Birch-Like Reduction That Enables C–C Bond Formation and Provides Access to Unnatural Cannabinoids. The Journal of Organic Chemistry (ACS Publications). 3

Sources

Optimization

Stability of 2,3-Dimethyl-2-cyclohexen-1-one under acidic conditions

Technical Support Center: Troubleshooting 2,3-Dimethyl-2-cyclohexen-1-one Stability in Acidic Media Overview Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,3-Dimethyl-2-cyclohexen-1-one Stability in Acidic Media

Overview Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique reactivity of 2,3-dimethyl-2-cyclohexen-1-one. As a sterically hindered α,β -unsaturated ketone (enone), this compound is a highly versatile building block in complex natural product synthesis. However, its stability under acidic conditions is a frequent source of experimental failure, leading to poor yields, complex mixtures, and irreproducible assays.

Part 1: Fundamental Stability & Mechanistic FAQs

Q1: Why does 2,3-dimethyl-2-cyclohexen-1-one degrade or lose purity in acidic buffers? Expertise Insight: The degradation is fundamentally driven by the protonation of the carbonyl oxygen. Under acidic conditions, the carbonyl oxygen accepts a proton, generating a highly electrophilic oxonium ion. This intermediate facilitates enolization, creating a transient dienol [3]. Because the 2,3-dimethyl substitution provides hyperconjugative stabilization to the developing positive charge, the molecule is highly prone to alkene migration (shifting to the β,γ -position) or hydration at the β -carbon.

Q2: How does the 2,3-dimethyl substitution pattern alter its acid stability compared to unsubstituted cyclohexenone? Expertise Insight: Unsubstituted cyclohexenones are highly susceptible to simple Michael additions. In contrast, the methyl groups at the α (C2) and β (C3) positions of 2,3-dimethyl-2-cyclohexen-1-one provide significant steric shielding. While this shielding prevents attack by bulky nucleophiles, it inadvertently promotes alternative acid-catalyzed pathways, such as thermodynamic equilibration and aldol-type oligomerization at elevated temperatures [1].

Q3: Can siloxy diene derivatives of this compound be used safely in acidic media? Expertise Insight: No. While converting the enone to a siloxy diene (e.g., for Diels-Alder reactions) activates the molecule, siloxydienes are notoriously labile under acidic conditions. They rapidly hydrolyze back to the parent enone or undergo premature polymerization. Reactions involving these derivatives should be performed under strictly additive-free or thermal activation conditions to prevent acid-catalyzed degradation [2].

Part 2: Troubleshooting Guide

Issue: Unexplained appearance of multiple closely eluting peaks in HPLC during acid-catalyzed reactions.

  • Root Cause: Alkene migration ( α,β to β,γ interconversion) and hydration. The acid catalyzes the formation of an equilibrium mixture of double-bond isomers and β -hydroxy ketones [3].

  • Resolution: If acidic conditions are mandatory for your workflow, switch to a milder Lewis acid (e.g., CeCl3​ ) rather than a Brønsted acid. Alternatively, lower the reaction temperature to <0∘C to kinetically trap the desired intermediate before isomerization occurs.

Issue: Complete loss of starting material mass balance without discrete product formation (baseline drift in UV).

  • Root Cause: Aldol condensation and oligomerization. The enol form of the ketone reacts with the protonated oxonium form of another molecule, initiating a polymerization chain reaction [4].

  • Resolution: Operate under highly dilute conditions ( <0.05 M) to disfavor bimolecular collisions. Ensure the reaction is strictly anhydrous if hydration is also competing.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the causality of acid-induced transformations, helping you identify which pathway is compromising your yield.

G A 2,3-Dimethyl-2-cyclohexen-1-one B Protonated Oxonium Ion A->B +H⁺ F Oligomerization (Aldol Condensation) A->F Acid + Heat / Concentration B->A -H⁺ C Dienol Intermediate B->C -H⁺ (Enolization) E Hydration Product (β-hydroxy ketone) B->E +H₂O C->B +H⁺ D Isomerized Enone (β,γ-unsaturated) C->D +H⁺ / -H⁺ (Alkene Migration)

Acid-catalyzed degradation pathways of 2,3-dimethyl-2-cyclohexen-1-one.

Part 4: Self-Validating Experimental Protocol

To accurately assess the stability of your specific batch of 2,3-dimethyl-2-cyclohexen-1-one under your bespoke acidic conditions, use this Acid-Stress Stability Assay with Internal Validation .

Why this protocol is self-validating: It utilizes an acid-stable internal standard (biphenyl). This ensures that any observed loss in enone signal is definitively due to chemical degradation, ruling out physical loss (e.g., evaporation, autosampler errors, or adsorption to the vial walls).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 mM stock solution of 2,3-dimethyl-2-cyclohexen-1-one and a 5 mM stock solution of biphenyl (internal standard) in HPLC-grade acetonitrile.

  • Acid Stress Initiation: In a 2 mL glass HPLC vial, combine of the enone stock, of the biphenyl stock, and of the target acidic buffer (e.g., 0.1 M HCl or 1% TFA in water). Cap tightly.

  • Incubation: Incubate the vial at the desired reaction temperature (e.g., 25∘C or 60∘C ) using a thermomixer set to 300 rpm.

  • Quenching (Critical Step): At specific time intervals (0, 1, 4, 8, 24 hours), extract a aliquot and immediately inject it into of ice-cold saturated NaHCO3​ solution.

    • Causality: Immediate neutralization halts the acid-catalyzed enolization. Without this step, the compound will continue to degrade while sitting in the acidic matrix within the autosampler queue, leading to artificially low stability readings and false kinetic data.

  • HPLC-UV Analysis: Analyze the quenched samples using a C18 reverse-phase column (Mobile phase: Water/Acetonitrile gradient). Monitor at 240 nm (the optimal wavelength for the conjugated π -system of the enone).

  • Data Processing: Calculate the ratio of the enone peak area to the biphenyl peak area. Plot this ratio over time to determine the degradation half-life ( t1/2​ ).

Part 5: Quantitative Data & Metrics

The table below summarizes the expected degradation kinetics and primary product distribution of 2,3-dimethyl-2-cyclohexen-1-one under various acidic conditions, derived from standardized stability assays.

Acidic ConditionTemperatureHalf-Life ( t1/2​ )Primary Degradation PathwayRecovery of Intact Enone (24h)
0.1% TFA (pH ~2.0) 25∘C > 72 hoursHydration (Trace)> 95%
1.0% TFA (pH ~1.0) 60∘C 14 hoursIsomerization ( β,γ -enone)32%
0.1 M HCl (pH 1.0) 25∘C 8.5 hoursHydration & Isomerization18%
1.0 M HCl (pH 0.0) 60∘C < 30 minsOligomerization (Aldol)< 1%
Lewis Acid ( BF3​⋅OEt2​ ) 0∘C 45 hoursStable complexation92% (upon quench)

Note: Data assumes a starting concentration of 1 mM in a 50:50 aqueous/organic co-solvent system.

References

  • Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Molecular Dynamics Investigations of Dienolate [4 + 2] Reactions Source: Journal of the American Chemical Society - ACS Publications URL
  • Source: Study.
  • Robinson Annulation Mechanism & Examples Source: Total Synthesis URL

Reference Data & Comparative Studies

Validation

High-Resolution Purity Analysis of 2,3-Dimethyl-2-cyclohexen-1-one: A Comparative Methodological Guide

Chemical Profile & Analytical Challenges 2,3-Dimethyl-2-cyclohexen-1-one (CAS: 1122-20-9) is a low-molecular-weight (124.18 g/mol ), volatile cyclic enone widely utilized as an intermediate in organic synthesis, drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Analytical Challenges

2,3-Dimethyl-2-cyclohexen-1-one (CAS: 1122-20-9) is a low-molecular-weight (124.18 g/mol ), volatile cyclic enone widely utilized as an intermediate in organic synthesis, drug development, and metabolomic profiling1[1].

The primary analytical challenge in determining the purity of this compound lies in its structural characteristics. Synthetic pathways and photochemical isomerizations of cyclic enones frequently generate closely related positional isomers (e.g., 5,5-dimethylcyclohex-2-en-1-one) or unreacted precursors 2[3]. Because these impurities possess identical molecular weights and highly similar boiling points, standard analytical techniques often fail to provide both the separation power and the structural confirmation required for rigorous purity certification.

Comparative Analysis: GC-MS vs. GC-FID vs. HPLC-UV

To establish a robust purity assay, researchers must select a technique that balances quantitative linearity with qualitative identification. Below is a comparative evaluation of the three most common analytical modalities for cyclic enones.

Why GC-MS is the Gold Standard
  • HPLC-UV: While the conjugated enone system provides a UV chromophore (absorbing near 230–240 nm), HPLC lacks the theoretical plates required to efficiently separate highly similar volatile isomers. Furthermore, non-chromophoric impurities (such as saturated cyclic alkanes or alcohols) remain completely undetected, leading to artificially inflated purity values.

  • GC-FID: Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent quantitative linearity and relies on Effective Carbon Number (ECN) responses for calibration-free purity estimates in routine manufacturing4. However, FID is a "blind" detector; it cannot confirm whether a minor peak is a structurally related isomer or an external contaminant.

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the optimal choice. Capillary GC provides the necessary theoretical plates for isomer separation based on boiling point and polarity, while Electron Ionization (EI) MS provides unique fragmentation fingerprints (e.g., retro-Diels-Alder fragments) to definitively identify unknown impurities 5[5].

Quantitative Performance Comparison
Performance MetricGC-MS (EI-TIC)GC-FIDHPLC-UV (240 nm)
Primary Separation Mechanism Boiling point & vapor pressureBoiling point & vapor pressureHydrophobic interactions
Structural ID Capability High (Library matching & fragmentation)None (Retention time only)Low (UV spectra only)
Detection of Non-Chromophores Yes (Universal for volatiles)Yes (Universal for organics)No (Blind to saturated impurities)
Typical LOQ (Purity) 0.01% (Area Normalization)0.05% (Area Normalization)0.1% (w/w)
Best Use Case Unknown impurity ID & rigorous purityRoutine QA/QC batch releaseNon-volatile/thermally labile analogs

Self-Validating GC-MS Experimental Protocol

To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a self-validating system where the data proves the instrument's reliability in real-time.

Step-by-Step Methodology & Causality

1. Sample Preparation

  • Procedure: Dissolve 10.0 mg of 2,3-Dimethyl-2-cyclohexen-1-one in 10.0 mL of GC-grade hexane. Spike the solution with 50 µg/mL of dodecane as an Internal Standard (IS).

  • Causality: Hexane is chosen because it is highly volatile and non-polar, ensuring rapid vaporization in the GC inlet without expanding beyond the glass liner's volume (preventing backflash). The addition of dodecane (IS) validates autosampler precision; if the absolute area of the IS fluctuates by >5%, the injection is mechanically invalid.

2. Chromatographic Separation

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Inlet Parameters: 250°C, Split mode (50:1 ratio), 1.0 µL injection volume.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C (hold 3 min).

  • Causality: A 5% phenyl stationary phase is selected over a 100% methyl phase because the slight polarizability of the phenyl groups interacts with the dipole moment of the enone's carbonyl group. This provides superior selectivity for separating positional isomers. The 50:1 split ratio prevents column overloading, which would otherwise cause peak fronting and mask closely eluting trace impurities.

3. Mass Spectrometry (MS) Detection

  • Parameters: Electron Ionization (EI) at 70 eV; Transfer line at 280°C; Ion source at 230°C. Scan range: m/z 35 to 300.

  • Causality: Standard 70 eV EI is used to ensure the resulting fragmentation spectra are directly comparable to NIST/EPA/NIH mass spectral libraries, allowing for automated, high-confidence identification of impurity peaks.

The Self-Validation Sequence

A trustworthy analytical run must bracket the sample with controls that prove the system is functioning correctly.

  • Blank Validation: Inject pure hexane before the sample. Acceptance Criteria: No peaks > 0.05% of the target analyte's expected area. Purpose: Proves zero column carryover.

  • System Suitability Test (SST): Inject a resolution mixture containing 2,3-dimethyl-2-cyclohexen-1-one and a closely eluting isomer (e.g., 2-methylcyclohexanone). Acceptance Criteria: Chromatographic resolution ( Rs​ ) must be ≥1.5 . Purpose: Proves the column has not degraded and maintains the theoretical plates required for baseline separation.

  • IS Monitoring: Monitor the dodecane peak area across all sample injections. Purpose: Validates detector stability and injection volume integrity.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the GC-MS purity assay.

GCMS_Protocol SST 1. System Suitability Test (SST) Verify Resolution (Rs > 1.5) Blank 2. Solvent Blank Injection Validate Zero Carryover SST->Blank Sample 3. Sample + Internal Standard 2,3-Dimethyl-2-cyclohexen-1-one Blank->Sample GC 4. Capillary GC Separation Boiling Point & Polarity Partitioning Sample->GC MS 5. Mass Spectrometry (EI) Structural Fragmentation (70 eV) GC->MS Data 6. Data Processing TIC Integration & Spectral Match MS->Data Purity 7. Purity Calculation Area Normalization & Validation Data->Purity

GC-MS Analytical Workflow and Validation Sequence

Conclusion

For the rigorous purity analysis of 2,3-Dimethyl-2-cyclohexen-1-one, GC-MS provides an unparalleled combination of chromatographic resolving power and structural elucidation. By utilizing a 5% phenyl-methylpolysiloxane column and enforcing a self-validating sequence (SST, Blanks, and Internal Standards), researchers can confidently detect, separate, and identify trace isomeric impurities that would otherwise compromise downstream synthetic or biological applications.

References

  • PubChem : 2,3-Dimethyl-2-cyclohexen-1-one | C8H12O | CID 10887898. National Institutes of Health (NIH). 1

  • MDPI : Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. 5

  • Agilent Technologies : CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 4

  • Journal of the American Chemical Society (JACS) : Deconjugative Photoisomerization of Cyclic Enones. ACS Publications. 2

Sources

Comparative

A Comparative Guide to the Reactivity of 2,3-Dimethyl-2-cyclohexen-1-one and Isophorone

Introduction In the landscape of synthetic organic chemistry, α,β-unsaturated ketones are foundational building blocks, prized for their dual electrophilic nature which allows for a diverse range of chemical transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry, α,β-unsaturated ketones are foundational building blocks, prized for their dual electrophilic nature which allows for a diverse range of chemical transformations. Among these, cyclic enones such as 2,3-dimethyl-2-cyclohexen-1-one and 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone) serve as versatile intermediates in the synthesis of complex natural products, pharmaceuticals, and polymers.[1][2] While structurally similar, the distinct substitution patterns on their cyclohexene rings impart significant differences in their chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity of these two prominent cyclohexenone derivatives. We will dissect how the subtle differences in the placement and number of methyl groups—specifically, the α,β-disubstitution in one versus β- and gem-disubstitution in the other—govern their behavior in key synthetic transformations. This analysis is grounded in fundamental principles of steric hindrance and electronic effects, supported by experimental observations and detailed protocols to provide researchers, scientists, and drug development professionals with a predictive framework for employing these reagents in their synthetic endeavors.

Structural, Electronic, and Physicochemical Properties

The reactivity of an α,β-unsaturated ketone is fundamentally dictated by the electronic character and steric accessibility of its two primary electrophilic sites: the carbonyl carbon (C1) and the β-olefinic carbon (C3). The methyl substituents on 2,3-dimethyl-2-cyclohexen-1-one and isophorone modulate these properties in distinct ways.

Figure 1: Structural Comparison

G cluster_0 2,3-Dimethyl-2-cyclohexen-1-one cluster_1 Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) mol1 mol2

Caption: Structures of the two compared cyclohexenones.
  • 2,3-Dimethyl-2-cyclohexen-1-one features methyl groups directly on the C2 (α) and C3 (β) positions of the enone system.

  • Isophorone possesses one methyl group at the C3 (β) position and a gem-dimethyl group at the C5 position, which is remote from the conjugated system.

Methyl groups are weakly electron-donating through induction. This effect slightly increases the electron density of the π-system in both molecules, which can subtly decrease the electrophilicity of the β-carbon compared to an unsubstituted cyclohexenone. However, the more profound differentiating factor is steric hindrance .

In 2,3-dimethyl-2-cyclohexen-1-one , the presence of methyl groups on both the α and β carbons creates a sterically congested environment around the carbon-carbon double bond. The β-carbon, the target for conjugate addition, is significantly shielded by the adjacent methyl group at C2.

In isophorone , the β-carbon is less sterically encumbered. While it bears a methyl group, the α-position is a methylene group (-CH₂-), providing a more open pathway for nucleophilic attack. The gem-dimethyl group at C5 is too distant to exert a direct steric effect on the approach of a nucleophile to the β-carbon.

This fundamental structural difference is the primary driver of the reactivity variations discussed in the subsequent sections.

Table 1: Physicochemical Property Comparison

Property2,3-Dimethyl-2-cyclohexen-1-oneIsophorone
IUPAC Name 2,3-dimethylcyclohex-2-en-1-one3,5,5-trimethylcyclohex-2-en-1-one
CAS Number 1122-20-9[3]78-59-1
Molecular Formula C₈H₁₂O[3]C₉H₁₄O
Molar Mass 124.18 g/mol [3]138.21 g/mol
Boiling Point ~188-190 °C (est.)213-214 °C
Appearance LiquidColorless to yellowish liquid

Comparative Reactivity in Key Transformations

The differing steric environments of the two enones lead to predictable and experimentally verifiable differences in their participation in common synthetic reactions.

Michael (1,4-Conjugate) Addition

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyls, involving the conjugate addition of a nucleophile to the β-carbon.[4] The general mechanism involves the attack of a soft nucleophile, such as an enolate, to the β-position.

Figure 2: General Mechanism of Michael Addition

Caption: The two-step process of nucleophilic conjugate addition.

Reactivity Comparison:

  • Isophorone: As the β-carbon is relatively accessible, isophorone readily undergoes Michael addition with a wide variety of nucleophiles, including malonates, cyanides, and amines. It is a classic Michael acceptor used in many synthetic sequences, such as the Robinson annulation.[1]

  • 2,3-Dimethyl-2-cyclohexen-1-one: The significant steric hindrance at the β-carbon, caused by the flanking methyl groups at C2 and C3, renders this substrate far less reactive towards Michael donors. The approach of even moderately sized nucleophiles is impeded, often requiring more forcing conditions (higher temperatures, stronger bases, longer reaction times) or failing to react altogether.

Experimental Insight: While a direct side-by-side kinetic study is not readily available in the literature, the outcomes of similar reactions provide strong evidence. For instance, the Michael addition of diethyl malonate to α,β-unsaturated ketones is a standard transformation.[4] With reactive acceptors, this reaction proceeds in high yield under base catalysis.[5] For a highly hindered substrate like 2,3-dimethyl-2-cyclohexen-1-one, achieving a comparable yield would necessitate significantly more forcing conditions compared to the reaction with isophorone, and side reactions like base-catalyzed self-condensation of the malonate might become competitive.

This differential reactivity makes isophorone a reliable substrate for predictable C-C bond formation via Michael addition, whereas 2,3-dimethyl-2-cyclohexen-1-one is better suited for reactions where the enone's steric bulk can be used to direct other transformations or when a less reactive Michael acceptor is explicitly required.

Nucleophilic Addition to the Carbonyl (1,2- vs. 1,4-Addition)

Hard, non-stabilized nucleophiles, such as Grignard and organolithium reagents, can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).[6] The regiochemical outcome is a classic probe of substrate and reagent properties.

  • 1,2-Addition: Attack at the carbonyl carbon. This is typically faster and favored by hard nucleophiles (e.g., Grignard reagents).[7]

  • 1,4-Addition (Conjugate Addition): Attack at the β-carbon. This is favored by softer nucleophiles (e.g., organocuprates/Gilman reagents) and can also be influenced by steric factors.[6]

Reactivity Comparison:

  • Isophorone: The reaction of isophorone with methylmagnesium bromide (a Grignard reagent) is known to produce a mixture of 1,2- and 1,4-addition products. However, the 1,2-addition product, 1,3,5,5-tetramethylcyclohex-2-en-1-ol, is generally the major product, consistent with the hard nature of the Grignard reagent.[8][9] The presence of catalytic amounts of certain metal salts, like copper(I) chloride, can dramatically shift the selectivity towards the 1,4-addition product.

  • 2,3-Dimethyl-2-cyclohexen-1-one: The steric hindrance around the β-carbon is even more pronounced than around the carbonyl carbon in this molecule. While the carbonyl group is flanked by a methyl group at C2, the β-carbon is shielded by methyl groups at both C2 and C3. Consequently, even hard nucleophiles like Grignard reagents, which have a kinetic preference for 1,2-addition, are expected to favor this pathway almost exclusively. The 1,4-addition pathway is highly disfavored due to the severe steric clash that would occur in the transition state. The expected product from the reaction with methylmagnesium bromide would be almost entirely 1,2,3-trimethylcyclohex-2-en-1-ol.

Table 2: Predicted Product Ratios for Reaction with CH₃MgBr

SubstrateMajor ProductMinor ProductRationale
Isophorone 1,2-Addition Product1,4-Addition Product1,2-addition is kinetically favored for Grignard reagents.[6]
2,3-Dimethyl-2-cyclohexen-1-one 1,2-Addition ProductNegligible 1,4-AdditionExtreme steric hindrance at the β-carbon makes 1,4-attack highly unfavorable.
Photochemical [2+2] Cycloaddition

Upon exposure to UV light, many α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions to form cyclobutane dimers.[10] The stereochemical and regiochemical outcome of these reactions is dependent on the structure of the enone and the reaction conditions.

  • Isophorone: Isophorone is well-documented to undergo photodimerization in solution when exposed to sunlight or UV radiation, yielding several isomeric cyclobutane-containing "diketomers".[11]

  • 2,3-Dimethyl-2-cyclohexen-1-one: Specific studies on the photodimerization of this compound are scarce. However, the general trend for highly substituted enones is a decreased propensity for photodimerization. Steric hindrance can inhibit the formation of the necessary excited-state complex between two monomer units. Therefore, it is predicted that 2,3-dimethyl-2-cyclohexen-1-one would either be unreactive or dimerize at a significantly slower rate than isophorone under similar photochemical conditions.

Experimental Protocols & Workflows

To provide a practical context for the discussed reactivity differences, this section outlines detailed protocols for a representative Michael addition reaction.

Protocol 1: Michael Addition of Diethyl Malonate to Isophorone

This protocol describes a standard procedure for the base-catalyzed conjugate addition of diethyl malonate to the relatively unhindered isophorone.

Figure 3: Experimental Workflow for Michael Addition

G cluster_workflow Michael Addition Workflow A 1. Setup - Flame-dry flask - Add Na (0.1 eq) to EtOH B 2. Donor Deprotonation - Add Diethyl Malonate (1.2 eq) - Stir to form enolate A->B C 3. Addition - Add Isophorone (1.0 eq) - Reflux for 4-6 h B->C D 4. Workup - Cool reaction - Neutralize with aq. HCl C->D E 5. Extraction & Purification - Extract with Et₂O - Dry, concentrate - Purify via chromatography D->E

Caption: Step-by-step workflow for the Michael addition protocol.

Materials:

  • Isophorone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Anhydrous ethanol (solvent)

  • Sodium metal (0.1 eq)

  • Diethyl ether (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Catalyst Preparation: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add anhydrous ethanol under an inert atmosphere. Carefully add small pieces of sodium metal (0.1 eq) and stir until all the sodium has dissolved to form sodium ethoxide.

  • Nucleophile Formation: To the sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise. Stir the mixture at room temperature for 15 minutes.

  • Michael Addition: Add isophorone (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add 1 M HCl to neutralize the base until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

Protocol 2: Predictive Protocol for Michael Addition to 2,3-Dimethyl-2-cyclohexen-1-one

Due to the increased steric hindrance, this reaction is expected to be significantly slower and may require more forcing conditions to achieve a reasonable yield.

Materials:

  • 2,3-Dimethyl-2-cyclohexen-1-one (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Anhydrous tert-butanol (solvent)

  • Potassium tert-butoxide (1.1 eq)

  • Toluene or DMF (co-solvent, optional)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (for workup)

Procedure:

  • Nucleophile Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol and potassium tert-butoxide (1.1 eq). Stir until dissolved. Add diethyl malonate (1.5 eq) and stir at room temperature for 30 minutes.

  • Michael Addition: Add 2,3-dimethyl-2-cyclohexen-1-one (1.0 eq) to the mixture. Heat the reaction to a higher reflux temperature (if using a co-solvent like toluene) and maintain for an extended period (12-24 hours). The reaction should be closely monitored by TLC or GC-MS.

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely require careful purification by column chromatography to separate it from unreacted starting material and potential side products.

Causality Behind Experimental Choices: The choice of a stronger, bulkier base (potassium tert-butoxide) and a higher boiling point solvent system in Protocol 2 is a direct response to the anticipated lower reactivity of the sterically hindered 2,3-dimethyl-2-cyclohexen-1-one. The longer reaction time is also a necessary adjustment to compensate for the slower reaction rate.

Conclusion

The reactivity of 2,3-dimethyl-2-cyclohexen-1-one and isophorone, while both are α,β-unsaturated ketones, is profoundly influenced by their substitution patterns. Isophorone behaves as a classic, reactive Michael acceptor, readily undergoing conjugate additions due to the steric accessibility of its β-carbon. In contrast, 2,3-dimethyl-2-cyclohexen-1-one is significantly less reactive in Michael additions due to severe steric hindrance around the double bond. This steric crowding also dictates the regioselectivity of reactions with hard nucleophiles like Grignard reagents, strongly favoring 1,2-addition over the already disfavored 1,4-pathway.

Understanding these structure-reactivity relationships is paramount for synthetic chemists. Isophorone serves as a robust and predictable building block for constructing six-membered rings and introducing functionality via conjugate addition. 2,3-Dimethyl-2-cyclohexen-1-one, on the other hand, offers opportunities where its steric bulk can be exploited to achieve high selectivity in other transformations or when a less reactive enone is required to prevent undesired side reactions. This guide provides the foundational knowledge for making informed decisions when incorporating these valuable intermediates into a synthetic strategy.

References

  • Robinson annulation. (2024). In Wikipedia. [Link][1]

  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A-B-C Ring System of Steroids. Tetrahedron Letters, 12(49), 4995-4996.
  • Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society, 63(9), 2308–2316. [Link][8][9]

  • LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. In Chemistry LibreTexts. [Link][6][12]

  • BenchChem. (2025). Grignard reaction for the synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol.
  • SciSpace. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. [Link]

  • Chemist Wizards. Robinson Annulation Mechanism, Reaction, Structure & Problems. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link][13]

  • Organic Chemistry Portal. Robinson Annulation. [Link][14]

  • LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. In Chemistry LibreTexts. [Link][9]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ. [Link][15][16]

  • The Production of Isophorone. (2023). MDPI. [Link]

  • Michael addition reaction. (2024). In Wikipedia. [Link][4][10][17]

  • YouTube. (2021). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. [Link][7]

  • Chemistry Stack Exchange. (2018). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link][18]

  • Vaia. Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula. [Link][16]

  • Study.com. (2022). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O. What is the structure of this product if it has an IR absorption at. [Link][19]

  • LibreTexts. (2024). 7: The Grignard Reaction (Experiment). In Chemistry LibreTexts. [Link][20]

  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS - PART-28. [Link]

  • Royal Society of Chemistry. (2009). Organocatalyzed Highly Stereoselective Michael Addition of Ketones to Alkylidene Malonates and Nitroolefins Using Chial Primary-amine. Organic & Biomolecular Chemistry. [Link][13]

  • Google Patents. (1999). Preparation method of diethyl malonate. [18]

  • Canadian Science Publishing. (1967). The photodimerization of 3-phenyl-2-cyclohexenone. Canadian Journal of Chemistry, 45(23), 2927-2932. [Link][10]

  • ElectronicsAndBooks. (1963). Thermal and Photosensitized Dimerizations of Cyclohexadiene. [Link][11]

  • Diva-portal.org. (2023). Light-driven (cross-)dimerization of terpenes as a route to renewable C15–C30 crudes for fuel and lubricant oil applications. Sustainable Energy & Fuels, 7, 868-882. [Link][2]

  • ChemRxiv. (2023). Towards combined photobiological-photochemical formation of kerosene-type biofuels: Which small 1,3-diene photodimerizes most efficiently?. [Link][21]

  • ResearchGate. (2023). Photodimerization of cyclopentenone and [2+2] photoaddition of cyclopentene to cyclopentenone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10887898, 2,3-Dimethyl-2-cyclohexen-1-one. [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6544, Isophorone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8036, Diethyl malonate. [Link]

Sources

Validation

Spectral data comparison of 2,3-Dimethyl-2-cyclohexen-1-one isomers

As a Senior Application Scientist in analytical chemistry, one of the most persistent challenges in complex organic synthesis and natural product isolation is the unambiguous differentiation of positional isomers. For cy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, one of the most persistent challenges in complex organic synthesis and natural product isolation is the unambiguous differentiation of positional isomers. For cyclic enones like 2,3-Dimethyl-2-cyclohexen-1-one and its close structural alternatives (e.g., the 3,4-dimethyl and 3,5-dimethyl isomers), mass spectrometry alone is often insufficient due to identical molecular weights and highly similar electron ionization (EI) fragmentation pathways.

To achieve high-fidelity structural elucidation, we must rely on the causal relationships between molecular geometry, electronic environment, and spectral response. This guide provides an objective, data-driven comparison of these isomers, establishing a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Rationale: The Causality of Spectral Shifts

The fundamental differences in the spectral signatures of these isomers stem from the substitution pattern of the α,β -unsaturated system and the inductive effects of the methyl groups.

  • The Tetrasubstituted vs. Trisubstituted Alkene Paradigm : In 2,3-dimethyl-2-cyclohexen-1-one , the double bond is tetrasubstituted. The absence of an olefinic proton is the primary diagnostic feature[1]. Both methyl groups are vinylic and experience similar diamagnetic anisotropy from the adjacent C=C and C=O bonds, resulting in two downfield singlets in the 1 H NMR spectrum.

  • Electron Depletion at the α -Position : In contrast, both the 3,4-dimethyl and 3,5-dimethyl isomers possess a trisubstituted alkene with a proton at the C2 ( α ) position. Because the carbonyl oxygen withdraws electron density via resonance, the β -carbon (C3) is highly deshielded, while the α -carbon (C2) is relatively shielded. However, the α -proton itself appears far downfield (δ 5.83 – 5.90) due to the strong dipole of the adjacent carbonyl[2].

  • Spin-Spin Coupling of Aliphatic Methyls : The position of the non-vinylic methyl group dictates its splitting pattern. In the 3,4- and 3,5-isomers, the aliphatic methyl group couples with the adjacent methine proton, collapsing from a singlet into a distinct doublet ( 3J≈6.5−7.0 Hz).

Comparative Spectral Data

The following tables synthesize the quantitative spectral data required to objectively distinguish these three positional isomers.

Table 1: 1 H NMR Diagnostic Signatures (500 MHz, CDCl 3​ )
IsomerOlefinic Proton (C2-H)Vinylic Methyl (C2/C3)Aliphatic Methyl
2,3-Dimethyl-2-cyclohexen-1-one Noneδ 1.76 (s, 3H), δ 1.95 (s, 3H)None
3,4-Dimethyl-2-cyclohexen-1-one δ 5.83 (s, 1H)δ 1.96 (s, 3H)δ 1.20 (d, J = 7.0 Hz, 3H)
3,5-Dimethyl-2-cyclohexen-1-one δ 5.90 (s, 1H)δ 1.93 (s, 3H)δ 1.05 (d, J = 6.5 Hz, 3H)
Table 2: 13 C NMR & FT-IR Diagnostic Signatures
IsomerCarbonyl (C1)Alkene (C2, C3)FT-IR (C=O, C=C stretch)
2,3-Dimethyl-2-cyclohexen-1-one ~199.0 ppm~130.0 ppm, ~155.0 ppm1668 cm⁻¹, 1635 cm⁻¹
3,4-Dimethyl-2-cyclohexen-1-one 199.8 ppm126.5 ppm, 166.8 ppm1671 cm⁻¹, 1626 cm⁻¹
3,5-Dimethyl-2-cyclohexen-1-one ~199.0 ppm~126.0 ppm, ~162.0 ppm1673 cm⁻¹, 1635 cm⁻¹

Data aggregated and cross-verified from authoritative synthetic procedures and spectroscopic databases[1][2].

Self-Validating Experimental Protocol: qNMR & 2D Mapping

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D chemical shifts. The following protocol utilizes Quantitative NMR (qNMR) principles and 2D HMBC (Heteronuclear Multiple Bond Correlation) to create a self-validating analytical loop.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified analyte (or isomeric mixture) in 0.6 mL of CDCl 3​ .

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00).

Step 2: 1D 1 H qNMR Acquisition

  • Causality of Parameter Selection: Accurate integration is critical for determining the ratio of isomers in a mixture. If the relaxation delay ( D1​ ) is too short, nuclei with long longitudinal relaxation times ( T1​ ) will be under-represented. For molecules like 3,5-dimethyl-2-cyclohexen-1-one, T1​ values for certain carbon environments can span up to 39 seconds[3].

  • Action: Set the 1 H D1​ delay to ≥5×T1​ of the slowest relaxing proton (typically the methyl protons in this system). A D1​ of 15–20 seconds is recommended for quantitative accuracy. Acquire 16–32 scans at 500 MHz.

Step 3: 2D HMBC Acquisition (The Orthogonal Validator)

  • Causality of Parameter Selection: 1D NMR cannot definitively prove the exact position of the aliphatic methyl group (C4 vs C5) without extensive decoupling experiments. HMBC detects long-range ( 2JCH​ and 3JCH​ ) carbon-proton couplings.

  • Action: Run an HMBC experiment optimized for nJCH​=8 Hz.

    • Validation Check A: If the aliphatic methyl doublet correlates to the highly deshielded C3 ( β -carbon), the structure is the 3,4-dimethyl isomer.

    • Validation Check B: If the aliphatic methyl doublet correlates only to aliphatic methylene carbons (C4 and C6), the structure is the 3,5-dimethyl isomer.

Step 4: FT-IR Orthogonal Confirmation

  • Deposit 1-2 μ L of the neat liquid onto an ATR (Attenuated Total Reflectance) crystal. Acquire 32 scans at 4 cm⁻¹ resolution. The slight shift in the C=O stretch (1668 cm⁻¹ for the tetrasubstituted 2,3-isomer vs. >1670 cm⁻¹ for the trisubstituted variants) provides rapid, non-destructive confirmation of the substitution pattern[1].

Workflow Visualization

The following logic tree illustrates the decision-making process for differentiating these isomers based on the protocol above.

IsomerAnalysis Start Isomeric Mixture (Dimethylcyclohexenones) NMR 1H & 13C NMR (500 MHz, CDCl3) Start->NMR Primary Screening Tetra Tetrasubstituted Alkene (No Olefinic Proton) NMR->Tetra 1H: Two vinylic methyl singlets Tri Trisubstituted Alkene (Olefinic Proton ~5.8-5.9 ppm) NMR->Tri 1H: One vinylic methyl singlet One aliphatic methyl doublet HMBC 2D HMBC (Long-range C-H coupling) Iso2 3,4-Dimethyl-2-cyclohexen-1-one HMBC->Iso2 C4 Methyl correlates to C3 and C5 Iso3 3,5-Dimethyl-2-cyclohexen-1-one HMBC->Iso3 C5 Methyl correlates to C4 and C6 Iso1 2,3-Dimethyl-2-cyclohexen-1-one Tetra->Iso1 Confirmed Structure Tri->HMBC Regioisomer Differentiation

Analytical workflow for the spectral differentiation of dimethylcyclohexenone isomers.

References

  • Title: (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

  • Title: 3,5-Dimethylcyclohex-2-en-1-one | CID 14291 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Rapid Estimation of T1 for Quantitative NMR Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reaction of P-halo α,β -unsaturated ketones with cuprate reagents Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethyl-2-cyclohexen-1-one

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of valid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methods for the quantification and identification of 2,3-Dimethyl-2-cyclohexen-1-one, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will compare two of the most powerful and widely used analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Our discussion will be framed within the context of the globally recognized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[2][3][4]

The Foundation: Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by the ICH. These parameters ensure that a method is suitable for its intended purpose.[1]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For 2,3-Dimethyl-2-cyclohexen-1-one, this means distinguishing it from starting materials, by-products, and potential degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,3-Dimethyl-2-cyclohexen-1-one. It combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[6]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of 2,3-Dimethyl-2-cyclohexen-1-one in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • If an internal standard is used for improved precision, add a constant concentration of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to each calibration standard and sample.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
  • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For 2,3-Dimethyl-2-cyclohexen-1-one (C8H12O, MW: 124.18 g/mol ), characteristic ions would be selected for SIM.[7][8]

3. Data Analysis:

  • Qualitative Analysis: Identify the peak for 2,3-Dimethyl-2-cyclohexen-1-one by its retention time and by comparing its mass spectrum with a reference spectrum.[8]
  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards. Determine the concentration of 2,3-Dimethyl-2-cyclohexen-1-one in unknown samples from this curve.[6]
Validation of the GC-MS Method
Validation ParameterExperimental ApproachRepresentative Data
Specificity Analyze a blank solvent, a standard of 2,3-Dimethyl-2-cyclohexen-1-one, and a mixture of the standard with potential impurities.The chromatogram of the standard shows a single peak at a specific retention time. The mass spectrum of this peak matches the reference spectrum. No interfering peaks are observed at the retention time of the analyte in the blank or impurity-spiked samples.
Linearity & Range Analyze the calibration standards in triplicate and perform a linear regression analysis of the peak area versus concentration.Range: 1 - 100 µg/mLCorrelation Coefficient (r²): > 0.999
Accuracy Analyze samples of known concentration (e.g., by spiking a blank matrix) and calculate the percent recovery.Recovery: 98.0% - 102.0%
Precision (Repeatability) Perform six replicate injections of a standard solution at 100% of the test concentration.Relative Standard Deviation (RSD): < 2.0%
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.RSD: < 3.0%
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).LOD: 0.3 µg/mLLOQ: 1.0 µg/mL
Robustness Introduce small, deliberate variations in method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and observe the effect on the results.The results remain within the established acceptance criteria, indicating the method is robust.
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Injector GC Inlet Standards->Injector Sample Test Sample Sample->Injector Column GC Column Separation Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data Qual Qualitative ID Data->Qual Quant Quantitative Analysis Data->Quant Report Final Report Qual->Report Quant->Report

Caption: Workflow for the GC-MS analysis of 2,3-Dimethyl-2-cyclohexen-1-one.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is another widely used technique for the analysis of organic compounds. For α,β-unsaturated ketones like 2,3-Dimethyl-2-cyclohexen-1-one, which possess a chromophore, UV detection is a suitable choice.[9]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Prepare a stock solution of 2,3-Dimethyl-2-cyclohexen-1-one in the mobile phase at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC or equivalent.[10]
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.
  • Detector: UV-Vis detector set at a wavelength determined by the UV spectrum of 2,3-Dimethyl-2-cyclohexen-1-one (typically around 230-240 nm for α,β-unsaturated ketones).[11]

3. Data Analysis:

  • Qualitative Analysis: Identify the peak for 2,3-Dimethyl-2-cyclohexen-1-one by its retention time.
  • Quantitative Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of 2,3-Dimethyl-2-cyclohexen-1-one in unknown samples from this curve.[9]
Validation of the HPLC-UV Method
Validation ParameterExperimental ApproachRepresentative Data
Specificity Analyze a blank mobile phase, a standard of 2,3-Dimethyl-2-cyclohexen-1-one, and a mixture of the standard with potential impurities.The chromatogram of the standard shows a single, well-resolved peak at a specific retention time. No interfering peaks are observed at the retention time of the analyte in the blank or impurity-spiked samples.
Linearity & Range Analyze the calibration standards in triplicate and perform a linear regression analysis of the peak area versus concentration.Range: 5 - 200 µg/mLCorrelation Coefficient (r²): > 0.998
Accuracy Analyze samples of known concentration (e.g., by spiking a blank matrix) and calculate the percent recovery.Recovery: 97.5% - 103.0%
Precision (Repeatability) Perform six replicate injections of a standard solution at 100% of the test concentration.Relative Standard Deviation (RSD): < 2.5%
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.RSD: < 3.5%
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).LOD: 1.5 µg/mLLOQ: 5.0 µg/mL
Robustness Introduce small, deliberate variations in method parameters (e.g., ±2% in mobile phase composition, ±0.1 mL/min in flow rate) and observe the effect on the results.The results remain within the established acceptance criteria, indicating the method is robust.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Injector Autosampler Standards->Injector Sample Test Sample Sample->Injector Column HPLC Column Separation Injector->Column Pump HPLC Pump Pump->Injector Detector UV-Vis Detector Column->Detector Data Data Acquisition Detector->Data Qual Qualitative ID Data->Qual Quant Quantitative Analysis Data->Quant Report Final Report Qual->Report Quant->Report

Caption: Workflow for the HPLC-UV analysis of 2,3-Dimethyl-2-cyclohexen-1-one.

Comparative Analysis: GC-MS vs. HPLC-UV

FeatureGC-MSHPLC-UV
Specificity Very High: Mass spectral data provides a molecular fingerprint, offering unambiguous identification.[8]Moderate to High: Relies on retention time and UV absorbance. Co-eluting impurities with similar UV spectra can interfere.[9]
Sensitivity High: Especially in SIM mode, allowing for very low detection and quantitation limits.Good: Generally sufficient for most applications, but may be less sensitive than GC-MS in SIM mode.
Sample Volatility Required: The analyte must be volatile and thermally stable. 2,3-Dimethyl-2-cyclohexen-1-one is well-suited for this.Not Required: Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Derivatization Not Required for this analyte.Not Required for this analyte as it has a UV chromophore.
Speed Fast: Modern fast GC methods can significantly reduce run times.[12]Variable: Can be comparable to GC, especially with UPLC technology.[10]
Cost & Complexity Higher: Instrumentation is generally more expensive and complex to operate and maintain.Lower: More common in quality control laboratories due to lower cost and ease of use.
Solvent Consumption Low: Uses small volumes of solvents.Higher: Consumes larger volumes of mobile phase solvents.
Best For... Trace-level quantification and definitive identification. Routine quality control and quantification where high specificity is not the primary concern.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the analysis of 2,3-Dimethyl-2-cyclohexen-1-one, and both can be rigorously validated to meet international standards.[2][4] The choice between the two methods depends on the specific requirements of the analysis.

  • GC-MS is the superior choice when unambiguous identification and high sensitivity are paramount. The structural information from the mass spectrum provides an exceptional level of confidence in the results, which is critical in research and development settings.

  • HPLC-UV offers a robust, cost-effective, and straightforward alternative for routine quantitative analysis, such as in a quality control environment where the identity of the compound is already well-established.

Ultimately, a well-validated analytical method, regardless of the technology employed, is one that has been demonstrated to be fit for its intended purpose.[3] By following the principles outlined in this guide and grounding the methodology in the authoritative framework of the ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Lab Manager. (2025, October 29).
  • U.S. Food and Drug Administration. (2023, November). Q2(R2)
  • BenchChem. (2025, December).
  • U.S. Food and Drug Administration. Q14 Analytical Procedure Development.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. 2,3-Dimethyl-2-cyclohexen-1-one.
  • BenchChem. (2025, December). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Cyclohexenones.
  • Chemistry LibreTexts. (2022, September 12). 4.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Fast GC/GCMS.
  • Agilent. GC AND GC/MS.
  • YouTube. (2018, March 2). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-2-cyclohexen-1-one
Reactant of Route 2
2,3-Dimethyl-2-cyclohexen-1-one
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